9-Deacetyltaxinine E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H44O9 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+ |
InChI Key |
MNKBCBWUAFDXSP-CCEZHUSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Architecture of 9-Deacetyltaxinine E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from the seeds of Taxus mairei. Taxanes represent a critical class of compounds in oncology, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being mainstays in cancer chemotherapy. The intricate structure of these molecules dictates their biological activity, primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The elucidation of the precise three-dimensional structure of novel taxane analogues, such as this compound, is paramount for understanding their structure-activity relationships (SAR), potential therapeutic applications, and for providing templates for semi-synthetic modifications. This technical guide outlines the comprehensive approach typically employed for the structure elucidation of such complex natural products, focusing on the key experimental protocols and data interpretation. While the primary full-text publication detailing the specific spectral data for this compound, "Studies on chemical constituents in seeds of Taxus mairei II" by Li et al. (2005), could not be accessed for this review, this guide is constructed based on established methodologies for taxane structure determination.
Core Methodologies in Structure Elucidation
The definitive determination of a novel natural product's structure is a multi-faceted process that relies on the synergistic application of various analytical techniques. For a taxane like this compound, this workflow generally involves isolation, purification, and subsequent analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Workflow: From Plant Material to Purified Compound
The journey from the plant source to a structurally characterized molecule follows a logical and systematic progression. The diagram below illustrates a typical workflow.
Caption: General workflow for the isolation and structure elucidation of natural products.
Spectroscopic Data Analysis
The cornerstone of structure elucidation lies in the detailed analysis of spectroscopic data. High-resolution mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the carbon skeleton and the relative stereochemistry of the molecule.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental technique to determine the elemental composition of a new compound.
Experimental Protocol: HR-ESI-MS A purified sample of this compound would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The instrument would be operated in positive ion mode to observe protonated molecules ([M+H]^+) or adducts like ([M+Na]^+). The high mass accuracy of the instrument allows for the determination of the elemental composition from the measured mass-to-charge ratio (m/z).
Data Presentation Based on available data, the molecular formula of this compound is C₃₅H₄₄O₉.
| Parameter | Value |
| Molecular Formula | C₃₅H₄₄O₉ |
| Molecular Weight | 608.72 g/mol |
| Observed Ion (e.g.) | ([M+Na]^+) |
| Calculated m/z | Value would be derived from the primary literature |
| Measured m/z | Value would be derived from the primary literature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is employed.
Experimental Protocol: NMR Spectroscopy A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N) and placed in an NMR tube. Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
Data Presentation The following tables represent the type of data that would be generated from the NMR analysis of this compound. The actual chemical shifts (δ) and coupling constants (J) would be found in the primary literature.
¹H NMR Data (Example Structure)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | x.xx | e.g., d | x.x |
| H-2 | x.xx | e.g., t | x.x |
| ... | ... | ... | ... |
¹³C NMR Data (Example Structure)
| Position | δ (ppm) | Type |
| C-1 | xx.x | CH |
| C-2 | xx.x | CH |
| ... | ... | ... |
The Structure of this compound
Based on the interpretation of the collective spectroscopic data, the planar structure and relative stereochemistry of this compound would be established. The core of the molecule is the characteristic taxane skeleton, a complex tricyclic system. The name "this compound" suggests a taxinine-type structure that lacks an acetyl group at the C-9 position.
Caption: Conceptual representation of the structural components of a taxane diterpenoid.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the robust application of modern analytical techniques. The combination of mass spectrometry and a suite of NMR experiments allows for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed structural information is the foundation for further investigation into its biological properties and its potential as a lead compound in drug discovery and development. Access to the primary publication is essential for a definitive and quantitative analysis of its structure.
Unveiling the Natural Repository of 9-Deacetyltaxinine E: A Technical Guide for Scientific Professionals
For Immediate Release
A comprehensive technical guide has been compiled to elucidate the natural sources, extraction methodologies, and biosynthetic context of 9-Deacetyltaxinine E, a member of the taxoid family of diterpenoids. This document serves as a vital resource for researchers, scientists, and professionals engaged in drug development, offering in-depth insights into this scientifically significant compound. The primary identified natural source of this compound is the seeds of various yew species, most notably Taxus mairei and Taxus x media.
Quantitative Analysis of this compound in Natural Sources
While extensive research has been conducted on the major taxoids such as paclitaxel and 10-deacetylbaccatin III, specific quantitative data for many minor taxoids, including this compound, remains less comprehensively documented in publicly accessible literature. However, studies focusing on the chemical constituents of Taxus species have consistently identified the seeds as a rich reservoir of a diverse array of taxoids. One pivotal study re-identified a compound isolated from the seeds of Taxus mairei as 9-deacetyltaxinine, correcting a previous misidentification and highlighting this as a key source[1]. Further research has also confirmed the presence of this compound in the seeds of Taxus mairei[2].
For the purpose of this guide, the following table summarizes the known natural sources of this compound. It is important to note that the yield of this specific compound can vary based on geographical location, harvesting time, and the specific cultivar of the Taxus species.
| Plant Species | Plant Part | Compound Identified | Notes |
| Taxus mairei | Seeds | 9-deacetyltaxinine[1] | A significant source, with one study focusing on its isolation and structural elucidation. |
| Taxus mairei | Seeds | This compound[2] | Confirmed presence alongside other taxoids. |
| Taxus x media | Seeds | This compound | Identified as a constituent of the seeds. |
| Taxus canadensis | Not specified | This compound | Listed as a known source of the compound. |
Experimental Protocols for Extraction and Isolation
The extraction and purification of this compound from its natural sources follow general principles established for taxoid isolation, with specific modifications to optimize the yield and purity of this particular compound. The following is a generalized protocol based on methodologies reported for the isolation of taxoids from Taxus seeds.
1. Sample Preparation:
-
Air-dry the seeds of Taxus mairei at room temperature.
-
Grind the dried seeds into a coarse powder to increase the surface area for solvent extraction.
2. Extraction:
-
Macerate the powdered seeds with methanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Filter the methanolic extract and concentrate it under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar taxoid, is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions containing the target compound.
-
Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification can be achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
5. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Methodologies
To provide a clearer understanding of the experimental workflow, the following diagram illustrates the key stages of extraction and isolation.
Caption: A flowchart illustrating the general workflow for the extraction and isolation of this compound.
Biosynthetic Pathway Context
This compound belongs to the taxoid family, which are biosynthesized through the methylerythritol phosphate (MEP) pathway in plants. The biosynthesis of the core taxane skeleton begins with the cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase. This is followed by a series of hydroxylation and acylation reactions to produce the vast array of taxoids found in nature. While the complete biosynthetic pathway to taxinines is not as fully elucidated as that of paclitaxel, it is understood that they represent a distinct branch of taxoid metabolism. The formation of taxinines likely involves a series of specific hydroxylations and acetylations of the taxane core that diverge from the pathway leading to baccatin III and paclitaxel.
The following diagram provides a simplified overview of the initial stages of the taxoid biosynthetic pathway, highlighting the divergence point leading to different classes of taxoids.
Caption: A simplified diagram of the taxoid biosynthetic pathway showing the divergence to different taxoid classes.
This technical guide provides a foundational understanding of the natural sourcing and scientific investigation of this compound. Further research is warranted to quantify the yields of this compound from various Taxus species and to fully elucidate its specific biosynthetic pathway. Such knowledge will be invaluable for potential applications in drug discovery and development.
References
In-depth Technical Guide: The Biological Activity of 9-Deacetyltaxinine E
A Comprehensive Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-Deacetyltaxinine E
This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus). Taxanes are a well-established class of compounds with significant interest in the field of oncology, primarily due to the potent anticancer activity of prominent members like paclitaxel (Taxol®) and docetaxel (Taxotere®). These drugs exert their effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While the biological activities of many taxane derivatives have been extensively studied, this compound remains a comparatively under-investigated molecule.
Current State of Research on Biological Activity
Despite a comprehensive search of scientific databases, specific quantitative data on the biological activity of this compound, such as IC50 values against various cell lines, is not publicly available. Similarly, detailed experimental protocols for its isolation, purification, and bioassays, as well as elucidated signaling pathways it may modulate, are not described in the accessible literature.
Inferred Biological Activity Based on Related Taxinines
To provide a framework for potential future research, we can infer potential biological activities of this compound by examining the known effects of structurally similar taxinines. It is crucial to note that these are hypothetical activities and require experimental validation for this compound itself.
Potential Cytotoxic and Anticancer Effects
Many taxinine derivatives exhibit cytotoxic properties against a range of cancer cell lines. The core taxane skeleton is fundamental to this activity. The mechanism of action for many taxanes involves interaction with tubulin and microtubules.
Hypothetical Mechanism of Action:
It is plausible that this compound, like other taxanes, could bind to the β-tubulin subunit within microtubules. This binding would likely stabilize the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function during cell division. This disruption of microtubule dynamics would be expected to trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Potential Signaling Pathways Involved:
The induction of apoptosis by microtubule-stabilizing agents typically involves the activation of several signaling cascades.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: Disruption of the cell cycle can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), resulting in mitochondrial outer membrane permeabilization (MOMP). This, in turn, releases cytochrome c into the cytoplasm, which activates caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.
-
Death Receptor (Extrinsic) Apoptosis Pathway: In some cellular contexts, taxanes have been shown to upregulate the expression of death receptors (e.g., Fas/CD95), sensitizing cells to apoptosis initiated by their cognate ligands.
Below is a generalized diagram illustrating the potential apoptotic signaling pathway that could be induced by a cytotoxic taxinine derivative.
Caption: Hypothetical mitochondrial apoptosis pathway induced by this compound.
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for further research. The following experimental workflow is proposed to elucidate its biological activity.
Proposed Experimental Workflow:
-
Isolation and Purification: Develop a robust protocol for the isolation of this compound from a sustainable source of Taxus biomass, followed by high-purity purification using chromatographic techniques.
-
Structural Characterization: Confirm the chemical structure of the isolated compound using modern analytical methods such as NMR spectroscopy and mass spectrometry.
-
In Vitro Cytotoxicity Screening: Perform cytotoxicity assays (e.g., MTT, SRB) across a panel of human cancer cell lines representing different tumor types to determine its IC50 values.
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Use flow cytometry to investigate the effect of this compound on cell cycle progression.
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining and caspase activity assays to confirm the induction of apoptosis.
-
Tubulin Polymerization Assay: Directly assess the effect of the compound on in vitro tubulin polymerization to determine if it acts as a microtubule-stabilizing agent.
-
-
Signaling Pathway Analysis: Utilize techniques such as Western blotting and RT-qPCR to investigate the modulation of key proteins and genes involved in apoptosis and cell cycle regulation.
Below is a diagram illustrating a proposed experimental workflow.
Caption: Proposed workflow for elucidating the biological activity of this compound.
Conclusion
While the current body of scientific literature does not provide specific details on the biological activity of this compound, its structural similarity to other bioactive taxinines suggests it may possess cytotoxic and potentially anticancer properties. The information presented in this guide, based on inferred activities and proposed research workflows, is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this understudied natural product. Further dedicated research is essential to fully characterize the biological profile of this compound and determine its potential as a novel therapeutic agent.
In-Depth Technical Guide: 9-Deacetyltaxinine E (CAS 284672-78-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E, with the Chemical Abstracts Service (CAS) number 284672-78-2, is a naturally occurring diterpenoid. It has been isolated from various species of the yew tree, notably from the seeds of Taxus mairei and Taxus × media. As a member of the taxane family, which includes the well-known chemotherapeutic agent paclitaxel, this compound is of interest to the scientific community for its potential biological activities. This document provides a summary of the available technical information on this compound.
Chemical Properties
This compound is a complex diterpenoid molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 284672-78-2 | N/A |
| Molecular Formula | C₃₅H₄₄O₉ | [1] |
| Molecular Weight | 608.72 g/mol | [1] |
| IUPAC Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,9,12-tetraacetoxy-12b-hydroxy-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-methyl-8,11-methano-1H-cyclodeca[2][3]benzo[1,2-b]oxete-5-one | N/A |
| Synonyms | This compound | [1] |
| Predicted Density | 1.21±0.1 g/cm³ | [1] |
| Predicted Boiling Point | 661.3±55.0 °C | [1] |
| Natural Source | Seeds of Taxus mairei and Taxus × media | N/A |
Biological Activity and Mechanism of Action
While the Taxus genus is a rich source of compounds with potent biological activities, including anti-inflammatory and cytotoxic effects, specific in-depth studies detailing the biological profile of this compound are not extensively available in the public domain. Extracts from Taxus × media have been noted for their pharmacological potential, including anti-inflammatory and antimicrobial properties. However, the specific contribution of this compound to these effects has not been fully elucidated.
Research on other taxane diterpenoids suggests that potential mechanisms of action could involve interaction with cellular signaling pathways. For instance, other compounds from Taxus species have been shown to influence pathways such as NF-κB, which is a key regulator of the inflammatory response.
Experimental Protocols
General Experimental Workflow for Biological Screening
Below is a generalized workflow that could be adapted for the study of this compound.
Caption: A general experimental workflow for the biological evaluation of this compound.
Potential Signaling Pathways
Based on the activities of other compounds isolated from Taxus species, a potential area of investigation for this compound would be its effect on inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a primary candidate.
Hypothetical NF-κB Signaling Pathway Inhibition
The following diagram illustrates a simplified, hypothetical mechanism by which a compound like this compound might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: A hypothetical model of NF-κB pathway inhibition by this compound.
Conclusion
This compound is a structurally characterized diterpenoid from the Taxus genus. While its chemical properties are documented, there is a notable absence of comprehensive public data on its specific biological activities and mechanisms of action. The information provided here serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of this natural product. Further investigation is warranted to fully characterize its pharmacological profile and to determine if it possesses therapeutic potential similar to other taxane compounds.
References
An In-depth Technical Guide to 9-Deacetyltaxinine E from Taxus mairei Seeds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Deacetyltaxinine E, a taxane diterpenoid isolated from the seeds of the Maire yew (Taxus mairei). This document collates available scientific information on its isolation, characterization, and potential biological activities, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Taxus mairei and its Chemical Constituents
Taxus mairei, a species of yew native to parts of Asia, is a well-known source of bioactive taxane diterpenoids, a class of compounds that includes the prominent anticancer drug, paclitaxel.[1][2] The seeds of T. mairei, in particular, are a rich reservoir of various chemical constituents, including soluble sugars, proteins, starch, crude fat, amino acids, and a diverse array of taxanes.[2] Among these taxoids is this compound, a compound of interest for its potential pharmacological properties.
Isolation and Purification of this compound
The isolation of this compound from Taxus mairei seeds is a multi-step process involving extraction and chromatographic separation. While specific, detailed protocols for this particular compound are not widely published, a general methodology can be inferred from studies on the isolation of other taxanes from the same source.[3][4]
General Experimental Protocol
A typical isolation procedure would involve the following key steps:
-
Sample Preparation: Air-dried and powdered seeds of Taxus mairei are used as the starting material.
-
Extraction: The powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the taxoids.[4]
-
Preliminary Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
-
Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This usually involves:
-
Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[3]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to determine the purity of the isolated fractions.[3]
-
Logical Workflow for Isolation and Purification
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.[4]
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| 2D NMR (COSY, HMQC, HMBC) | Proton-proton and proton-carbon correlations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl, esters) |
| Ultraviolet (UV) Spectroscopy | Presence of chromophores (e.g., conjugated systems) |
Quantitative Analysis
The quantity of this compound in Taxus mairei seeds can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
| Parameter | Methodology | Typical Expected Range (based on other taxanes) |
| Yield | Gravimetric analysis after isolation | mg/kg of dried seeds |
| Purity | HPLC with UV detection | >95% after final purification |
Biological Activity
While specific studies on the biological activity of this compound are limited, taxanes as a class are well-known for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many taxanes, including paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] It is plausible that this compound may exhibit similar cytotoxic properties.
Postulated Mechanism of Action (Based on Taxane Class)
Further in-vitro studies are necessary to determine the specific cytotoxic activity and IC50 values of this compound against various cancer cell lines.
Conclusion and Future Perspectives
This compound is a naturally occurring taxane diterpenoid found in the seeds of Taxus mairei. While its presence has been documented, a significant gap exists in the publicly available literature regarding its detailed isolation protocols, quantitative data, and specific biological activities. Future research should focus on:
-
Developing and publishing a standardized, high-yield protocol for the isolation and purification of this compound.
-
Conducting comprehensive spectroscopic analysis to provide a complete and publicly accessible dataset for its structural characterization.
-
Performing in-vitro and in-vivo studies to evaluate its cytotoxic, anti-inflammatory, and other potential pharmacological activities.
-
Investigating its mechanism of action and identifying the specific cellular signaling pathways it may modulate.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and other related compounds from Taxus mairei.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei [mdpi.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
9-Deacetyltaxinine E: A Technical Review of a Lesser-Known Taxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus)[1][2][3]. As a member of the taxane family, which includes the prominent anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®), this compound is of significant interest to the scientific community. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, natural sources, and the biological activities of closely related taxanes. This report highlights the current state of knowledge and identifies critical gaps in the research, particularly the lack of specific biological activity data for this compound.
Chemical Properties and Natural Occurrence
This compound has been identified as a constituent of several yew species, including Taxus media, Taxus canadensis, and Taxus mairei[1][2][3]. It is often isolated from the seeds of these plants[2][3]. The fundamental chemical details of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₅H₄₄O₉ | [1] |
| Molecular Weight | 608.7 g/mol | [2] |
| CAS Number | 284672-78-2 | [2] |
| Natural Sources | Seeds of Taxus media, Taxus canadensis, Taxus mairei | [1][2][3] |
Biological Activity of Related Taxanes
Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By binding to the β-tubulin subunit of microtubules, taxanes enhance their polymerization and inhibit depolymerization[1]. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Quantitative data for the cytotoxic effects of other taxanes isolated from Taxus species are presented below. It is crucial to note that these values are for related compounds and not for this compound itself.
| Compound | Cell Line(s) | IC₅₀ Value(s) | Reference(s) |
| Paclitaxel | Various tumor cells | 2.5–7.5 nM | [4] |
| Taxinine A | Breast cancer (MCF-7), colon cancer, oral squamous carcinoma cells | 5.336 µg/mL (MCF-7) | [4] |
| Cephalomannine | Breast cancer (MCF-7) | 0.86 µg/mL | [4] |
| 7-Xylosyl-10-deacetyltaxol | Breast cancer (MCF-7), colon cancer cells | 0.3776 µg/mL (MCF-7), 0.86 µg/mL (colon cancer) | [4] |
Postulated Signaling Pathway and Experimental Workflow
Based on the known mechanism of action of other taxanes, a postulated signaling pathway for the induction of apoptosis following microtubule stabilization is presented below. This diagram is a generalized representation for taxanes and has not been specifically validated for this compound.
Caption: Postulated signaling pathway for taxane-induced apoptosis.
A generalized workflow for the isolation and cytotoxic evaluation of novel taxanes like this compound is depicted in the following diagram. This represents a standard methodology in natural product drug discovery.
Caption: Generalized workflow for taxane isolation and bioactivity screening.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in the reviewed literature. However, a general protocol for the cytotoxic evaluation of a novel compound, based on standard laboratory practices, is outlined below.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are added to the wells, with a final solvent concentration that is non-toxic to the cells. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a structurally characterized taxane with known natural sources. However, there is a significant lack of research on its biological activities. While its structural similarity to potent anticancer agents like paclitaxel suggests it may possess similar microtubule-stabilizing and cytotoxic properties, this remains to be experimentally verified.
Future research should prioritize the following:
-
Biological Screening: Comprehensive in vitro screening of this compound against a panel of human cancer cell lines to determine its cytotoxic potential and establish IC₅₀ values.
-
Mechanism of Action Studies: Elucidation of its specific molecular target and mechanism of action, including its effects on microtubule dynamics and cell cycle progression.
-
In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of cancer is warranted to assess its efficacy and toxicity.
-
Semisynthesis and Structure-Activity Relationship (SAR) Studies: Chemical modification of this compound to generate derivatives could lead to the discovery of compounds with improved activity and pharmacological properties.
The exploration of less-studied taxanes like this compound holds the potential for the discovery of novel anticancer agents with unique properties. Dedicated research efforts are required to unlock the therapeutic potential of this natural product.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxezopidine L | CAS:219749-76-5 | Manufacturer ChemFaces [chemfaces.com]
In-Depth Technical Guide: Decinnamoyltaxinine E (C35H44O9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decinnamoyltaxinine E is a complex diterpenoid belonging to the taxane family of natural products. First isolated from the seeds of the Maire yew (Taxus mairei), this compound possesses the characteristic intricate carbon skeleton that has made taxanes a cornerstone of cancer chemotherapy. This technical guide provides a comprehensive overview of Decinnamoyltaxinine E, including its physicochemical properties, spectroscopic data, and the experimental protocol for its isolation. While direct biological activity data for Decinnamoyltaxinine E is limited in publicly available literature, this guide also discusses the known mechanisms of action for related taxoid compounds, offering a framework for future research and drug development endeavors. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, natural product synthesis, and oncology.
Physicochemical and Spectroscopic Data
The structural elucidation of Decinnamoyltaxinine E was primarily achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data, providing a reference for compound identification and characterization.
Table 1: Physicochemical Properties of Decinnamoyltaxinine E
| Property | Value |
| Molecular Formula | C35H44O9 |
| Molecular Weight | 608.72 g/mol |
| CAS Number | 284672-78-2 |
| Class | Diterpenoid, Taxane |
| Source | Seeds of Taxus mairei[1] |
| Appearance | Amorphous powder |
Table 2: ¹H NMR Spectroscopic Data for Decinnamoyltaxinine E (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data unavailable in search results |
Table 3: ¹³C NMR Spectroscopic Data for Decinnamoyltaxinine E (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data unavailable in search results |
Table 4: Mass Spectrometry and Other Spectroscopic Data
| Technique | Key Data Points |
| High-Resolution Mass Spectrometry (HRMS) | Data unavailable in search results |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | Data unavailable in search results |
| Ultraviolet (UV) Spectroscopy (λ_max, nm) | Data unavailable in search results |
| Optical Rotation | Data unavailable in search results |
Note: The user-provided name "9-Deacetyltaxinine E" may be a synonym for Decinnamoyltaxinine E. The primary literature identifies the isolated compound as Decinnamoyltaxinine E.
Experimental Protocols
The isolation of Decinnamoyltaxinine E from its natural source involves a multi-step extraction and chromatographic purification process. The following is a detailed methodology based on the seminal work in the field.
Isolation of Decinnamoyltaxinine E from Taxus mairei Seeds
Objective: To extract and purify Decinnamoyltaxinine E from the seeds of Taxus mairei.
Materials:
-
Dried and powdered seeds of Taxus mairei
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: The dried and powdered seeds of Taxus mairei are exhaustively extracted with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the taxoid constituents, is collected and concentrated.
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient. This step yields pure Decinnamoyltaxinine E as an amorphous powder.
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV spectroscopy.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of Decinnamoyltaxinine E are not extensively available in the public domain, its classification as a taxane provides a strong basis for predicting its mechanism of action. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are potent anticancer agents that function as microtubule stabilizers.
General Mechanism of Action of Cytotoxic Taxoids
Taxoids exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Several signaling pathways are implicated in taxane-induced apoptosis. These include the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. The diagram below illustrates a generalized signaling pathway for taxoid-induced apoptosis.
Caption: Generalized mechanism of action for cytotoxic taxoids.
Future Research Directions
The structural characterization of Decinnamoyltaxinine E opens up several avenues for future investigation:
-
Cytotoxicity Assays: Evaluation of the cytotoxic activity of Decinnamoyltaxinine E against a panel of human cancer cell lines is a critical next step to determine its potential as an anticancer agent.
-
Mechanism of Action Studies: Investigating the specific molecular interactions of Decinnamoyltaxinine E with tubulin and its effects on microtubule dynamics will elucidate whether it follows the classical taxane mechanism.
-
Total Synthesis: The development of a total synthesis route for Decinnamoyltaxinine E would provide a sustainable supply for further biological studies and enable the creation of novel analogs with potentially improved therapeutic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of Decinnamoyltaxinine E will help to identify the key structural features responsible for its activity.
Workflow and Logical Relationships
The process from natural source to purified compound can be visualized as a logical workflow. The following diagram illustrates the experimental workflow for the isolation and characterization of Decinnamoyltaxinine E.
Caption: Experimental workflow for the isolation of Decinnamoyltaxinine E.
Conclusion
Decinnamoyltaxinine E represents a structurally interesting member of the taxane family. While its full biological potential is yet to be unlocked, the information provided in this technical guide serves as a valuable resource for researchers aiming to explore this and related natural products. The detailed protocols and compiled data are intended to facilitate further investigation into its synthesis, biological activity, and potential therapeutic applications. Future studies are warranted to fully elucidate the pharmacological profile of this complex natural product.
References
The intricate dance of molecules: A technical guide to the biosynthesis of taxane diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The journey of paclitaxel (Taxol®), a potent anti-cancer agent, from the bark of the Pacific yew tree to a cornerstone of chemotherapy is a testament to the complexity and elegance of natural product biosynthesis. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of taxane diterpenoids, offering valuable insights for researchers, scientists, and drug development professionals. Delving into the enzymatic reactions, intermediate compounds, regulatory networks, and experimental methodologies, this guide aims to be a critical resource for those seeking to understand and harness this intricate metabolic pathway for biotechnological applications.
The Core Biosynthetic Pathway: From a Universal Precursor to a Complex Diterpenoid
The biosynthesis of taxane diterpenoids is a multi-step enzymatic cascade that transforms the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), into the complex taxane skeleton, which is then elaborately decorated to yield paclitaxel and other related taxoids.[1] The pathway can be broadly divided into three key stages: formation of the taxane core, a series of hydroxylations and acylations, and the attachment of the C13 side chain.
The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane family, a reaction catalyzed by the enzyme taxadiene synthase (TS).[2] This is followed by a series of eight cytochrome P450-mediated oxygenations, three CoA-dependent acyl/aroyl transfers, an oxidation at C9, and the formation of the characteristic oxetane ring to produce the key intermediate, baccatin III.[3] The final phase of paclitaxel biosynthesis involves the attachment of a C13-phenylisoserinoyl side chain, a process requiring several additional enzymatic steps.[3]
Quantitative Insights into Taxane Biosynthesis
The production of taxol and its precursors has been a major focus of metabolic engineering efforts, with researchers successfully expressing parts of the pathway in various microbial hosts. The following tables summarize key quantitative data from these studies, providing a comparative overview of production titers and enzyme kinetics.
Table 1: Production of Taxane Precursors in Engineered Microorganisms
| Compound | Host Organism | Titer (mg/L) | Reference |
| Taxadiene | Escherichia coli | 1300 | [2] |
| Taxadiene | Saccharomyces cerevisiae | 8.7 | [4] |
| Taxadien-5α-ol | Escherichia coli | 58 | [1] |
| Baccatin III | Nicotiana benthamiana | >100-fold greater than 8-gene pathway | [5] |
Table 2: Kinetic Parameters of Key Enzymes in Taxol Biosynthesis
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Taxadiene Synthase (TS) | Geranylgeranyl diphosphate | low µM range | Not specified | [3] |
| Taxadienol acetyl transferase (TAT) | Taxadienol, Acetyl-CoA | 5.0, 5.5 | 29.59 | [6] |
| Taxane 2α-O-benzoyltransferase (TBT) | 2-debenzoyl-7,13-diacetylbaccatin III | 110 | 0.003 | [6] |
| 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) | 10-deacetylbaccatin III | 57.6 | 0.59 | [6] |
| Phenylalanine aminomutase (PAM) | Phenylalanine | 45 | 0.015 | [6] |
| Phenylpropanoyltransferase (BAPT) | Baccatin III, β-phenylalanoyl-CoA | 68, 4.9 | 0.0583 | [6] |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | Debenzoyl-taxol, Benzoyl-CoA | 420, 400 | 1.5 | [6] |
Experimental Protocols for Key Biosynthetic Steps
The characterization of enzymes in the taxane biosynthetic pathway relies on robust and sensitive assay protocols. This section provides detailed methodologies for key enzymatic reactions.
Taxadiene Synthase (TS) Activity Assay
This protocol is adapted from methodologies used for the analysis of terpene synthase activity and is suitable for determining the production of taxadiene from GGPP.[7][8]
Materials:
-
Enzyme extract (partially purified or recombinant TS)
-
Geranylgeranyl pyrophosphate (GGPP) solution (50 mM)
-
MgCl₂ solution (5 mM)
-
HEPES buffer (7 mM, pH 8.0) or Tris-HCl buffer (10 mM, pH 7.4)
-
EDTA solution (0.5 M, pH 8.0)
-
Hexane (GC grade)
-
Internal standard (e.g., tetradecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture in a 2 mL microcentrifuge tube by combining 500 µL of enzyme extract, 50 mM GGPP, and 5 mM MgCl₂ in a total volume of 2 mL with HEPES or Tris-HCl buffer.
-
Overlay the reaction mixture with 200 µL of hexane containing a known concentration of the internal standard.
-
Incubate the reaction at 30-37°C for 30-90 minutes.
-
Stop the reaction by adding 500 µL of 0.5 M EDTA solution.
-
Vortex the tube vigorously to extract the taxadiene into the hexane layer.
-
Centrifuge the tube to separate the phases.
-
Carefully remove the hexane layer and transfer it to a new vial for GC-MS analysis.
-
Analyze the hexane extract by GC-MS to identify and quantify the taxadiene produced relative to the internal standard.[9][10]
Cytochrome P450 Taxane Hydroxylase Assay
This protocol is a general method for assessing the activity of cytochrome P450 monooxygenases involved in taxane hydroxylation, often performed in a heterologous expression system like yeast.[5]
Materials:
-
Yeast cells or microsomes expressing the taxane hydroxylase of interest.
-
Taxane substrate (e.g., taxadiene, taxadien-5α-yl acetate) solution.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺).
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
High-performance liquid chromatograph-mass spectrometer (HPLC-MS).
Procedure:
-
Prepare the reaction mixture containing the yeast cells or microsomes, the taxane substrate, and the NADPH regenerating system in potassium phosphate buffer.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking for a defined period.
-
Stop the reaction by adding an equal volume of organic solvent (e.g., ethyl acetate).
-
Vortex vigorously to extract the hydroxylated taxane products.
-
Centrifuge to separate the phases.
-
Collect the organic phase, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a suitable solvent for HPLC-MS analysis.
-
Analyze the sample by HPLC-MS to identify and quantify the hydroxylated products.
Taxoid Acetyltransferase Assay
This protocol describes a method to measure the activity of acetyltransferases that play a crucial role in the decoration of the taxane core.[11][12]
Materials:
-
Purified recombinant acetyltransferase enzyme.
-
Taxoid acceptor substrate (e.g., taxadien-5α-ol, 10-deacetylbaccatin III).
-
[³H]-Acetyl-CoA or unlabeled Acetyl-CoA.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Scintillation cocktail (if using radiolabeled acetyl-CoA).
-
HPLC system for product analysis (if using unlabeled acetyl-CoA).
Procedure (Radiolabeled Assay):
-
Prepare the reaction mixture containing the enzyme, taxoid substrate, and [³H]-Acetyl-CoA in the reaction buffer.
-
Incubate at the optimal temperature (e.g., 31°C) for a specific time.
-
Stop the reaction by adding an appropriate quenching solution (e.g., acetic acid).
-
Extract the acetylated taxoid product using an organic solvent.
-
Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of product formed.
Procedure (Non-radiolabeled Assay):
-
Follow steps 1 and 2 using unlabeled Acetyl-CoA.
-
Stop the reaction and extract the product as described above.
-
Analyze the extracted product by HPLC to separate and quantify the acetylated taxoid.
Regulatory Networks: The Jasmonate Signaling Pathway
The biosynthesis of taxane diterpenoids is tightly regulated in Taxus species, with the plant hormone jasmonic acid (JA) and its derivatives playing a central role as elicitors.[13] The jasmonate signaling pathway in Taxus shares similarities with the well-characterized pathway in model plants like Arabidopsis.[14]
Upon induction by JA, JAZ (Jasmonate ZIM-domain) proteins, which are repressors of JA-responsive genes, are targeted for degradation. This releases the transcription factor MYC2, allowing it to activate the expression of downstream genes, including those encoding key enzymes in the taxol biosynthetic pathway such as taxadiene synthase (TS).[13][15] Other transcription factor families, including WRKY, ERF, and MYB, have also been implicated in the regulation of taxol biosynthesis, often in response to jasmonate signaling.[16][17]
Experimental Workflow: Metabolic Engineering for Taxane Production
The heterologous production of taxanes in microbial hosts represents a promising alternative to their extraction from yew trees. The following diagram illustrates a typical experimental workflow for the metabolic engineering of a microorganism, such as E. coli or S. cerevisiae, for taxane production.
This guide provides a foundational understanding of the taxane diterpenoid biosynthetic pathway, integrating key data and methodologies to support ongoing research and development in this field. The continued elucidation of this complex pathway, coupled with advances in synthetic biology and metabolic engineering, holds immense promise for the sustainable and cost-effective production of this vital anti-cancer therapeutic.
References
- 1. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. TcMYC2a, a Basic Helix–Loop–Helix Transcription Factor, Transduces JA-Signals and Regulates Taxol Biosynthesis in Taxus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of early jasmonate-responsive genes in Taxus × media cells by analyzing time series digital gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TcMYB29a, an ABA-Responsive R2R3-MYB Transcriptional Factor, Upregulates Taxol Biosynthesis in Taxus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | TcMYB29a, an ABA-Responsive R2R3-MYB Transcriptional Factor, Upregulates Taxol Biosynthesis in Taxus chinensis [frontiersin.org]
Technical Guide: Preliminary Cytotoxicity Screening of 9-Deacetyltaxinine E and Other Novel Taxane Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of novel taxane analogs, using 9-Deacetyltaxinine E as a representative compound. Due to the limited publicly available data specifically for this compound, this document synthesizes established methodologies and expected outcomes based on the well-documented activities of other taxane compounds like paclitaxel and docetaxel. The guide details experimental protocols for common cytotoxicity assays, presents a framework for data analysis and interpretation, and illustrates the key signaling pathways involved in taxane-induced cell death.
Introduction
Taxanes are a critical class of antineoplastic agents used in the treatment of various cancers, including ovarian, breast, and lung carcinomas.[1][2][3] Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3][4][5] this compound is a natural taxane derivative that warrants investigation for its potential cytotoxic properties. A preliminary cytotoxicity screening is the essential first step in evaluating its potential as a cancer therapeutic. This guide outlines a robust and efficient workflow for such a screening.
Experimental Workflow
The preliminary cytotoxicity screening of a novel taxane analog involves a systematic process to determine its efficacy and potency against a panel of cancer cell lines. The workflow ensures reproducibility and provides a solid foundation for further preclinical development.
Figure 1: Experimental workflow for preliminary cytotoxicity screening.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of common cancer cell lines. These values are illustrative and represent typical outcomes for a potent taxane derivative. Actual experimental results will vary.
| Cell Line | Tissue of Origin | Hypothetical IC50 (nM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT116 | Colon Carcinoma | 18.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 9.7 |
| HeLa | Cervical Adenocarcinoma | 22.1 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reliable and reproducible cytotoxicity data. The following sections describe standard operating procedures for three widely used cytotoxicity assays.
Cell Lines and Culture
A diverse panel of human cancer cell lines should be used to assess the breadth of cytotoxic activity.[6][7] Commonly used cell lines for initial screening include those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and ovarian (e.g., OVCAR-3) cancers.[2][8] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[14][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[14][16]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.[14][17]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[14][17]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[15]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[18][19]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
Signaling Pathways in Taxane-Induced Apoptosis
Taxanes exert their cytotoxic effects primarily by inducing apoptosis. The signaling cascade is initiated by the stabilization of microtubules, which leads to mitotic arrest and the activation of downstream apoptotic pathways.[1][4] Key events include the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the activation of caspases.[21]
References
- 1. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 2. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Deacetyltaxinine E: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Deacetyltaxinine E, a diterpenoid natural product isolated from the seeds of Taxus species, belongs to the taxane family of compounds, which are renowned for their potent biological activities. As with other taxanes, this compound is anticipated to exhibit cytotoxic properties, necessitating stringent safety and handling protocols in a laboratory setting. This technical guide provides a comprehensive overview of the known safety data, recommended handling procedures, and experimental protocols relevant to this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from the structurally similar taxane, 10-deacetylbaccatin III, to provide a conservative safety assessment. This document is intended to equip researchers, scientists, and drug development professionals with the essential information required to handle this compound safely and effectively in a research environment.
Physicochemical and Toxicological Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 284672-78-2 | MedChemExpress |
| Molecular Formula | C₃₅H₄₄O₉ | MedChemExpress |
| Molecular Weight | 608.72 g/mol | MedChemExpress |
| Appearance | White crystalline powder | Fisher Scientific[1] |
| Odor | Odorless | Fisher Scientific[1] |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Please store the product under the recommended conditions in the Certificate of Analysis. | MedChemExpress |
Table 2: Toxicological Data for 10-Deacetylbaccatin III (as a surrogate for this compound)
| Hazard Classification | GHS Classification | Details | Source |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Cayman Chemical[1] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. | Cayman Chemical[1] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. | Cayman Chemical[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Cayman Chemical[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Cayman Chemical[1] |
| Germ Cell Mutagenicity | Category 1A | H340: May cause genetic defects. | Cayman Chemical[1] |
| Carcinogenicity | Category 1B | H350: May cause cancer. | Cayman Chemical[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Cayman Chemical[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. | Cayman Chemical[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. | Cayman Chemical[1] |
Safety and Handling Procedures
Given the potent biological activity and presumed cytotoxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on guidelines for handling cytotoxic and hazardous compounds in a research laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the primary defense against exposure. All personnel handling this compound must be trained in the proper use of the following equipment:
-
Gloves: Double gloving with chemotherapy-tested, powder-free nitrile gloves is required. Change gloves regularly and immediately if contaminated.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs must be worn to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes and aerosols.
-
Respiratory Protection: An N95 respirator or higher should be used, particularly when handling the powdered form of the compound or when there is a risk of aerosol generation.
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II, Type B2 Biological Safety Cabinet (BSC) to prevent inhalation exposure.
-
Designated Area: A specific area within the laboratory should be designated for the handling of this compound. This area should be clearly marked with appropriate hazard signs.
Spill and Waste Management
-
Spill Response: In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should respond. A spill kit containing appropriate absorbent materials, cleaning agents (e.g., 70% ethanol), and hazardous waste disposal bags must be readily available.
-
Waste Disposal: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and contaminated labware, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow institutional and local regulations for hazardous waste disposal.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the handling and evaluation of this compound.
Preparation of Stock Solutions
This protocol outlines the steps for the safe preparation of a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Chemotherapy-rated nitrile gloves (double-gloved)
-
Disposable gown
-
Safety goggles and face shield
-
N95 respirator
-
Chemical fume hood or BSC
-
Sterile, disposable pipette tips
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or BSC is functioning correctly.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder directly into the vial. Avoid generating dust.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
In Vitro Cytotoxicity Assay
This protocol describes a standard method for assessing the cytotoxic effects of this compound on a panel of cancer cell lines using a tetrazolium-based (MTT or WST-1) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of Taxane-Induced Cytotoxicity
Taxanes, including presumably this compound, are known to exert their cytotoxic effects primarily by targeting microtubules. The following diagram illustrates the generally accepted signaling pathway leading to apoptosis.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Safe Handling and In Vitro Analysis
The following diagram outlines a logical workflow for the safe handling and in vitro analysis of this compound, from receipt of the compound to data analysis.
Caption: Experimental workflow for handling and in vitro analysis of this compound.
Conclusion
This compound is a promising natural product for further investigation in drug discovery and development. However, its classification as a taxane diterpenoid necessitates a high degree of caution and adherence to stringent safety protocols. This technical guide provides a framework for the safe handling and experimental use of this compound in a research setting. By implementing the recommended personal protective equipment, engineering controls, and standardized procedures, researchers can minimize the risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel receive thorough training on these procedures before commencing any work with this compound. As more specific safety and toxicological data for this compound become available, this guide should be updated accordingly.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 9-Deacetyltaxinine E from Taxus
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a member of the taxoid family of natural products, a class of diterpenoids produced by plants of the genus Taxus. Taxoids are of significant interest to the pharmaceutical industry due to their potential biological activities. This document provides a detailed protocol for the isolation of this compound from Taxus species, specifically based on the methodology reported for its isolation from the needles of Taxus canadensis.
Experimental Protocol
The following protocol is based on the methods described by Zhang et al. in their 2000 publication in the Journal of Natural Products, which details the first isolation of this compound.
1. Plant Material and Extraction:
-
Plant Material: Needles of Taxus canadensis are used as the source material.
-
Extraction:
-
The air-dried and ground needles (1 kg) are extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then partitioned between water (H₂O) and dichloromethane (CH₂Cl₂). The organic layer, containing the taxoids, is collected.
-
2. Chromatographic Purification:
The purification process involves multiple chromatographic steps to isolate this compound from the complex mixture of the crude extract.
-
Step 1: Silica Gel Column Chromatography:
-
The CH₂Cl₂ extract is subjected to column chromatography on silica gel.
-
A step gradient of hexane-acetone is used as the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
-
Step 2: Preparative Thin-Layer Chromatography (PTLC):
-
The fraction containing this compound from the silica gel column is further purified by preparative TLC.
-
The PTLC plates are developed using a solvent system of hexane-acetone.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a suitable solvent like acetone or a mixture of dichloromethane and methanol.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative HPLC.
-
A C18 reversed-phase column is typically used.
-
The mobile phase is a gradient of methanol and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
3. Structure Elucidation:
The structure of the isolated compound is confirmed by spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Plant Material | 1 kg of dried needles of Taxus canadensis | Zhang et al., 2000 |
| Yield of this compound | Not explicitly stated in the abstract | Zhang et al., 2000 |
| Molecular Formula | C₃₅H₄₄O₉ | [1] |
| Molecular Weight | 608.7 g/mol | [1] |
Experimental Workflow
Caption: Isolation workflow for this compound.
This detailed protocol and the accompanying information provide a solid foundation for researchers interested in the isolation of this compound and other related taxoids from Taxus species. The multi-step chromatographic purification is essential for obtaining the pure compound for further biological and chemical studies.
References
Application Notes and Protocols: Total Synthesis of 9-Deacetyltaxinine E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed theoretical total synthesis of 9-deacetyltaxinine E, a member of the complex taxane family of diterpenoids. Due to the absence of a direct published total synthesis, this guide leverages established synthetic strategies for the taxane core and analogous functionalization reactions from the synthesis of related taxanes. The proposed route follows a convergent strategy, emphasizing the construction of the intricate 6-8-6 tricyclic core and subsequent diastereoselective functionalization. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and logical workflow diagrams are provided to serve as a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.
Introduction
Taxanes are a class of diterpenoids of significant interest to the pharmaceutical industry, most notably for the potent anticancer agent paclitaxel (Taxol®). This compound is a naturally occurring taxane that shares the characteristic taxane skeleton. While its biological activity is less explored than that of paclitaxel, its unique substitution pattern makes it a valuable target for synthetic chemists and a potential lead compound for drug discovery. This document details a plausible synthetic strategy, providing researchers with the necessary information to approach its synthesis.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is presented below. The strategy hinges on the late-stage introduction of the C9 acetate and the C5 cinnamate ester. The core 6-8-6 tricyclic system is envisioned to be assembled via an intramolecular Heck reaction or a similar cyclization to form the eight-membered ring. The A and C rings can be constructed from readily available chiral pool starting materials or through asymmetric synthesis.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to proceed through the following key stages:
-
Synthesis of A-Ring and C-Ring Precursors: Preparation of the two key building blocks from commercially available starting materials.
-
Coupling and Formation of the Tricyclic Core: Union of the A and C rings followed by cyclization to form the 8-membered B-ring.
-
Functionalization of the Taxane Core: A series of stereoselective oxidations and protecting group manipulations to install the requisite oxygenated functionalities.
-
Final Esterification and Deprotection: Introduction of the cinnamate and acetate groups and removal of protecting groups to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed protocols for key transformations in the proposed synthesis, adapted from established procedures in taxane chemistry.
Protocol 1: Intramolecular Heck Reaction for B-Ring Closure
This protocol is adapted from syntheses of related taxane cores.
Reaction: Formation of the tricyclic taxane core from an appropriately substituted A-C ring precursor bearing a vinyl iodide and a pendant alkene.
Reagents and Materials:
-
A-C ring precursor (1.0 eq)
-
Pd(OAc)₂ (0.1 eq)
-
PPh₃ (0.2 eq)
-
Ag₂CO₃ (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the A-C ring precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Ag₂CO₃ (2.0 eq).
-
Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.01 M.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic core.
Protocol 2: Diastereoselective Hydroxylation
This protocol describes the introduction of hydroxyl groups, a critical step in functionalizing the taxane core.
Reaction: Diastereoselective dihydroxylation of an alkene in the tricyclic core using osmium tetroxide.
Reagents and Materials:
-
Tricyclic alkene intermediate (1.0 eq)
-
OsO₄ (0.02 eq, as a 4% solution in water)
-
N-methylmorpholine N-oxide (NMO) (1.5 eq)
-
Acetone/water (10:1 v/v)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the tricyclic alkene intermediate (1.0 eq) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 4% aqueous solution of osmium tetroxide (0.02 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Protocol 3: Selective Acylation
This protocol details the final esterification step to introduce the acetate group at the C9 position.
Reaction: Selective acylation of the C9 hydroxyl group in the presence of other hydroxyl groups.
Reagents and Materials:
-
Diol precursor (1.0 eq)
-
Acetic anhydride (Ac₂O) (1.1 eq)
-
Pyridine (as solvent)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Procedure:
-
Dissolve the diol precursor (1.0 eq) in anhydrous pyridine under an argon atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for key transformations in taxane synthesis, based on published literature for analogous reactions. Actual yields for the synthesis of this compound may vary.
| Reaction Step | Description | Representative Yield (%) |
| B-Ring Closure | Intramolecular Heck reaction to form the 8-membered ring. | 60 - 75 |
| Hydroxylation | Diastereoselective dihydroxylation of the C9-C10 alkene. | 70 - 85 |
| Esterification (C5) | Introduction of the cinnamate group at the C5 position. | 80 - 90 |
| Selective Acylation (C9) | Acetylation of the C9 hydroxyl group. | 75 - 85 |
| Final Deprotection | Removal of silyl or other protecting groups. | 85 - 95 |
Characterization Data
Spectroscopic data for this compound would be crucial for confirming the identity of the synthetic product. Researchers should compare the NMR and mass spectrometry data of their synthetic material with that reported for the natural product.
| Data Type | Expected Key Features |
| ¹H NMR | Characteristic signals for the taxane core protons, a singlet for the C9 acetate methyl group, and signals corresponding to the cinnamate ester. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetate and cinnamate esters, and the characteristic signals for the taxane skeleton. |
| HRMS | Accurate mass measurement corresponding to the molecular formula of this compound (C₃₀H₃₈O₈). |
| Optical Rotation | Comparison of the specific rotation of the synthetic material with the reported value for the natural product to confirm enantiomeric purity. |
Conclusion
The provided application notes and protocols outline a viable, albeit theoretical, synthetic route to this compound. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and other complex taxanes. The successful execution of this synthesis will rely on careful optimization of each step and rigorous characterization of all intermediates. The strategies and protocols described herein, drawn from the rich history of taxane synthesis, should provide a strong starting point for such endeavors.
Application Notes & Protocols: Quantification of 9-Deacetyltaxinine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid found in various Taxus species. As a member of the taxane family, which includes the prominent anticancer drugs paclitaxel and docetaxel, this compound is of significant interest for its potential pharmacological activities and as a potential impurity or related compound in drug formulations. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development.
These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for taxane analysis and provide a framework for researchers to develop and validate their own assays.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the analysis of this compound in plant extracts and pharmaceutical preparations where concentrations are relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates, where concentrations are expected to be low.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of structurally similar taxanes, such as 10-deacetylbaccatin III.
Experimental Protocol
1. Sample Preparation (from Taxus Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., needles, bark) at 40-50°C to a constant weight and grind into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 10 mL of 10% acetonitrile in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of 10% acetonitrile in water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% acetonitrile in water to remove polar impurities.
-
Elute the target analyte with 10 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness and reconstitute in 1.0 mL of the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| 0-20 min: 30% Acetonitrile | |
| 20-35 min: 30% to 55% Acetonitrile | |
| 35-43 min: 55% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
Quantitative Data (Hypothetical based on 10-deacetylbaccatin III)
The following table summarizes the expected performance of the HPLC-UV method for the quantification of this compound. This data is extrapolated from validated methods for the structurally similar compound 10-deacetylbaccatin III.[1]
| Parameter | Expected Value |
| Linearity Range | 0.01 - 0.20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 3 ng/mL |
| Limit of Quantification (LOQ) | ~ 10 ng/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.
Experimental Protocol
1. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally related taxane not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of taxanes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1) |
| m/z 609.3 [M+H]⁺ | |
| m/z 631.3 [M+Na]⁺ | |
| Internal Standard | Appropriate taxane analogue with distinct MRM transitions |
Quantitative Data (Hypothetical)
The following table presents hypothetical yet realistic performance characteristics for the LC-MS/MS method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.03 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (Intra- and Inter-day RSD%) | < 15% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship: Method Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods described provide a comprehensive framework for the reliable quantification of this compound in various matrices. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Proper method validation is essential to ensure the generation of accurate and reproducible data for research and drug development purposes.
References
Application Note: 9-Deacetyltaxinine E NMR Spectroscopy Analysis
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 9-Deacetyltaxinine E, a taxane diterpenoid isolated from species of the Taxus genus. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. The provided data, upon experimental acquisition, can be summarized in structured tables for clear interpretation and comparison, facilitating the structural elucidation and verification of this complex natural product. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.
Introduction
Taxanes are a class of diterpenoids that have garnered significant attention due to their potent anticancer activities. This compound is a member of this family, and its structural elucidation is critical for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of such natural products. This note outlines the standardized procedures for acquiring and interpreting a comprehensive set of NMR data for this compound.
Data Presentation
Upon acquisition, the ¹H and ¹³C NMR data for this compound should be organized as follows for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound (Data to be populated by user)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | |||
| H-2 | |||
| ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Data to be populated by user)
| Position | Chemical Shift (δ) ppm | DEPT |
| C-1 | ||
| C-2 | ||
| ... |
Experimental Protocols
1. Sample Preparation
A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra are to be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: The proton NMR spectrum is acquired with a spectral width of 0-12 ppm. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired with a spectral width of 0-220 ppm. A proton-decoupled sequence is used to simplify the spectrum. Key parameters include a 45° pulse, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups. The experimental parameters are similar to the ¹³C NMR experiment.
-
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is acquired to identify proton-proton spin-spin coupling networks. A gradient-enhanced COSY (gCOSY) sequence is recommended. Typically, 2048 x 256 data points are collected with a spectral width of 10 ppm in both dimensions.
-
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum is acquired to determine one-bond proton-carbon correlations. A gradient-enhanced HSQC sequence is used with a spectral width of 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is acquired to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the carbon skeleton. The experiment is optimized for a long-range coupling constant of 8 Hz.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR-based structural elucidation of a natural product like this compound.
Application Note: Mass Spectrometric Analysis of 9-Deacetyltaxinine E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for the analysis of 9-Deacetyltaxinine E, a taxane diterpenoid isolated from Taxus species, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this compound is limited in publicly available literature, this guide leverages established methodologies for the analysis of similar taxane compounds to provide a robust framework for its identification and quantification. This includes protocols for sample preparation, LC-MS/MS parameters, and expected fragmentation patterns based on the common taxane core structure.
Introduction
This compound is a member of the taxane family of diterpenoids, a class of compounds that includes the prominent anticancer drug paclitaxel.[1] Isolated from the seeds of Taxus mairei, its structural characterization and quantification are essential for further pharmacological investigation and potential drug development. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of taxanes in complex matrices.[2][3] This application note outlines a comprehensive approach to the mass spectrometric analysis of this compound.
Predicted Mass Spectrometric Data
Based on the known chemical formula of this compound (C₃₅H₄₄O₉) and the typical ionization behavior of taxanes, the following mass-to-charge ratios (m/z) for the precursor and major product ions are predicted. Taxanes commonly form protonated molecules ([M+H]⁺) in positive ion electrospray ionization.[3]
| Ion Type | Predicted m/z | Description |
| Precursor Ion | 609.2956 | [M+H]⁺ |
| Product Ion | 549.2745 | [M+H - CH₃COOH]⁺ |
| Product Ion | 507.2639 | [M+H - C₇H₈O₂]⁺ (Loss of Cinnamic acid moiety) |
| Product Ion | 447.2428 | [M+H - C₇H₈O₂ - CH₃COOH]⁺ |
| Product Ion | 387.1805 | Common Taxane Core Fragment[3] |
| Product Ion | 327.1591 | Common Taxane Core Fragment[3] |
| Product Ion | 105.0335 | Cinnamic acid side-chain fragment[3] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of taxanes from plant extracts and provide a starting point for the analysis of this compound.[4]
Sample Preparation: Extraction from Taxus spp.
-
Grinding: Air-dry plant material (e.g., seeds, needles) and grind into a fine powder.
-
Extraction: Suspend the powdered material in methanol (10 mL per 1 g of sample).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Dilution: Dilute the filtered extract with the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) as needed to fall within the linear range of the instrument.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Waters Cortecs C18, 2.1 × 100 mm, 1.6 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 20 2.0 50 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the specific instrument and precursor ion (typically 20-40 eV for taxanes).
-
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative signaling pathway for this compound.
Discussion of Putative Signaling Pathway
While the specific biological targets and signaling pathways of this compound have not been extensively characterized, its structural similarity to other taxanes, such as paclitaxel, suggests a potential mechanism of action involving the disruption of microtubule dynamics. The putative pathway illustrated above hypothesizes that this compound, like other bioactive taxanes, binds to β-tubulin, leading to the stabilization of microtubules. This interference with the normal dynamic instability of microtubules results in a dysfunctional mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. Further research is required to validate this proposed mechanism.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging established methods for taxane analysis, researchers can achieve reliable identification and quantification of this compound. The predicted fragmentation patterns and LC-MS/MS parameters serve as a valuable starting point for method development. Future studies are warranted to confirm the precise fragmentation pathways and elucidate the specific biological activities of this compound.
References
Application Notes and Protocols for 9-Deacetyltaxinine E in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a naturally occurring diterpenoid compound isolated from the seeds of the yew tree, Taxus mairei. As a member of the taxane family, which includes the well-known chemotherapeutic agents paclitaxel and docetaxel, this compound is of significant interest for its potential anticancer properties. Taxanes are known to exert their cytotoxic effects by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture-based assays to evaluate its cytotoxic and anti-proliferative effects.
Mechanism of Action
The primary mechanism of action for taxane compounds involves their interaction with tubulin, the protein subunit of microtubules. Unlike other microtubule-targeting agents that induce depolymerization, taxanes stabilize microtubules by binding to the β-tubulin subunit. This stabilization prevents the dynamic instability and depolymerization required for the proper functioning of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a sustained blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).
Caption: Proposed signaling pathway for this compound.
Data Presentation
As of the latest literature search, specific IC50 values for this compound against various cancer cell lines have not been published. However, studies on similar taxane diterpenoids isolated from Taxus mairei provide a basis for expected potency. For the purpose of these application notes, a template table is provided below. Researchers are encouraged to populate this table with their own experimental data.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| HeLa | Cervical Cancer | MTT | 72 | [Insert experimental value] |
| MCF-7 | Breast Cancer | SRB | 48 | [Insert experimental value] |
| A549 | Lung Cancer | CellTiter-Glo | 72 | [Insert experimental value] |
| HCT116 | Colon Cancer | LDH | 48 | [Insert experimental value] |
Note: The IC50 values are highly dependent on the cell line, assay method, and experimental conditions.
Experimental Protocols
Cell Viability Assay using MTT
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound, as a taxane diterpenoid, holds promise as a potential anticancer agent. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its efficacy in various cancer cell lines. While specific quantitative data for this compound remains to be published, the provided methodologies for assessing cell viability, cell cycle progression, and apoptosis will enable the generation of crucial data to elucidate its biological activity and mechanism of action. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific cell models.
Application Notes and Protocols for 9-Deacetyltaxinine E in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid that, like other members of the taxane family (e.g., Paclitaxel, Docetaxel), is anticipated to exhibit anticancer properties by targeting microtubule dynamics. Taxanes are a cornerstone of chemotherapy regimens for a variety of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] These application notes provide a framework for conducting initial in vivo animal studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: Microtubule Stabilization
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding event stabilizes the microtubule polymer, preventing its depolymerization, a crucial process for the dynamic instability required during cell division.[2][3] The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[4]
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following tables provide example data based on studies of other taxane derivatives to illustrate how results can be structured.
Table 1: Example In Vivo Efficacy Data for a Taxane Derivative
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intravenous (IV) | 1500 ± 250 | 0 |
| Compound X | 10 | IV | 750 ± 150 | 50 |
| Compound X | 20 | IV | 450 ± 100 | 70 |
| Positive Control (Paclitaxel) | 10 | IV | 600 ± 120 | 60 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example Pharmacokinetic Parameters of a Taxane Derivative in Mice
| Parameter | Intravenous (IV) Administration (10 mg/kg) |
| Cmax (µg/mL) | 5.2 |
| T½ (hours) | 2.5 |
| AUC (µg·h/mL) | 12.8 |
| Clearance (mL/min/kg) | 13.0 |
| Bioavailability (%) | N/A |
Data is hypothetical and for illustrative purposes only. Cmax: Maximum plasma concentration; T½: Half-life; AUC: Area under the curve.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound.
Protocol 1: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the anti-tumor activity of this compound.[4][5][6]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
This compound
-
Vehicle solution (e.g., Cremophor EL:Ethanol (1:1), further diluted in saline)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor engraftment.[6]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the formulation of this compound in the vehicle solution.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosing schedule. The vehicle control group should receive the vehicle solution alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Caption: General workflow for an in vivo xenograft study.
Protocol 2: Preliminary Pharmacokinetic Study
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.[7][8]
Materials:
-
Healthy mice (e.g., CD-1 or C57BL/6, 6-8 weeks old)
-
This compound
-
Formulation vehicle
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous bolus).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[8]
-
Collect approximately 50-100 µL of blood at each time point into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, T½, AUC, and clearance.
-
Toxicity Assessment
Initial in vivo studies should include a preliminary assessment of the toxicity of this compound. This can be achieved by:
-
Monitoring Clinical Signs: Observe animals daily for any signs of distress, including changes in behavior, appearance, and activity levels.
-
Body Weight Measurement: Record the body weight of each animal at least three times per week. A significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.
For more comprehensive toxicity evaluation, further studies including hematology, clinical chemistry, and histopathology of major organs would be required.
Conclusion
The provided application notes and protocols offer a foundational approach for the in vivo evaluation of this compound. Given the limited specific data on this compound, a careful, stepwise approach, beginning with in vitro cytotoxicity assays followed by the outlined in vivo studies, is recommended. Researchers should adapt these protocols based on the specific cancer models and research questions being addressed, always ensuring compliance with institutional animal care and use guidelines.
References
- 1. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
9-Deacetyltaxinine E: Uncharted Territory for a Potential Chemical Probe
Despite its classification as a taxane, a class of compounds renowned for its microtubule-targeting agents, 9-Deacetyltaxinine E remains a largely enigmatic molecule within the scientific community. A comprehensive review of available scientific literature reveals a significant lack of specific data on its application as a chemical probe, its detailed biological activity, and established experimental protocols.
Currently, there is no public record of quantitative data summarizing its binding affinities, IC50 values against specific cell lines, or its effects on microtubule dynamics. This scarcity of information prevents the creation of structured tables for comparative analysis. Furthermore, the absence of published studies utilizing this compound as a research tool means that detailed experimental protocols for its use in cell biology, biochemistry, or pharmacology have not been established.
Visual representations of its mechanism of action, such as signaling pathways or experimental workflows, also cannot be generated as the underlying molecular interactions and cellular effects of this compound have not been elucidated.
The scientific community's understanding of this compound is in its infancy. For this compound to be effectively utilized as a chemical probe, foundational research is required to:
-
Determine its specific molecular target(s).
-
Characterize its biological activity in various in vitro and in vivo models.
-
Establish its mechanism of action.
-
Develop and validate experimental protocols for its use.
Until such fundamental research is conducted and published, this compound will remain a compound of potential rather than a validated tool for scientific investigation. Researchers interested in this molecule are encouraged to undertake exploratory studies to uncover its biological functions and potential applications.
Application Notes and Protocols for the Derivatization of 9-Deacetyltaxinine E for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of proposed strategies for the derivatization of 9-Deacetyltaxinine E, a taxane diterpenoid, with the goal of enhancing its biological activity. Due to the limited publicly available research specifically focused on this compound, the methodologies and structure-activity relationship (SAR) data presented herein are extrapolated from studies on closely related taxane analogs, such as taxinine and 10-deacetylbaccatin III. These notes are intended to serve as a foundational guide for researchers initiating projects on the semi-synthesis and evaluation of novel this compound derivatives as potential therapeutic agents.
Introduction: The Rationale for Derivatization
Taxanes represent a critical class of anticancer agents, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used in clinical practice. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] The complex structure of the taxane core offers multiple reactive sites for chemical modification, enabling the generation of extensive derivative libraries with diverse pharmacological profiles. This compound, a naturally occurring taxane, possesses a core structure amenable to such modifications. Derivatization efforts aim to improve upon the parent compound's properties, including:
-
Enhanced Cytotoxicity: Increasing the potency against various cancer cell lines.
-
Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Overcoming Drug Resistance: Developing analogs effective against multidrug-resistant (MDR) cancer phenotypes.[3][4]
-
Broadened Therapeutic Window: Reducing toxicity while maintaining or increasing efficacy.
Proposed Derivatization Strategies
Based on the known reactivity of the taxane skeleton, several key positions on the this compound molecule can be targeted for modification. The primary reactive sites are the hydroxyl groups, which can be readily acylated or etherified.
Key Derivatization Sites on the this compound Core:
-
C-9 and C-10 Hydroxyl Groups: These vicinal diols are prime targets for acylation to introduce various ester functionalities.
-
C-5 Cinnamoyl Group: Modification or replacement of this group can influence activity.
-
C-13 Carbonyl Group: Reduction to a hydroxyl group followed by esterification can introduce a side chain crucial for microtubule-stabilizing activity, similar to the strategy used in the semi-synthesis of Paclitaxel from 10-deacetylbaccatin III.[1][5]
Proposed Synthetic Pathways:
A generalized workflow for the derivatization of this compound is depicted below. This involves initial protection of less reactive hydroxyl groups, followed by modification of the target positions and subsequent deprotection.
Caption: A general workflow for the semi-synthesis of this compound derivatives.
Experimental Protocols (Adapted from Related Taxanes)
The following protocols are adapted from established procedures for the derivatization of taxinine and 10-deacetylbaccatin III and are proposed as starting points for the modification of this compound.
General Acylation of C-9 and C-10 Hydroxyl Groups
This protocol describes the non-selective acylation of the hydroxyl groups.
Materials:
-
This compound
-
Anhydrous pyridine
-
Desired acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the acylated derivative.
Selective Reduction of C-13 Carbonyl and Side-Chain Attachment (Hypothetical)
This protocol outlines a hypothetical multi-step synthesis to introduce a side chain at C-13, a modification known to be critical for the anticancer activity of taxoids like Paclitaxel.
Step 1: Selective Reduction of the C-13 Carbonyl Group
Materials:
-
9,10-Protected-9-Deacetyltaxinine E (protection of C-9 and C-10 diol as an acetonide is recommended)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
DCM
Procedure:
-
Dissolve the protected this compound in a mixture of DCM and methanol.
-
Cool the solution to -20 °C.
-
Add NaBH₄ (1.5 equivalents) portion-wise.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with acetone.
-
Add water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Step 2: Esterification with a β-Lactam Side Chain Precursor
Materials:
-
13-hydroxy-9,10-protected-9-Deacetyltaxinine E
-
Appropriately protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one)
-
Dehydrating agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
Anhydrous toluene
Procedure:
-
Dissolve the 13-hydroxy taxane derivative, the β-lactam (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous toluene.
-
Add a solution of DCC (1.5 equivalents) in toluene dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction, filter to remove the dicyclohexylurea byproduct, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
Procedure:
-
Deprotect the silyl ether on the side chain using a suitable fluoride source (e.g., HF-pyridine or TBAF).
-
Deprotect the C-9 and C-10 acetonide using acidic conditions (e.g., dilute HCl in methanol).
-
Purify the final derivative by preparative HPLC.
Biological Evaluation
Novel derivatives of this compound should be subjected to a battery of in vitro assays to determine their biological activity.
Cytotoxicity Assays
The primary evaluation of anticancer activity is typically performed using cytotoxicity assays against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
Tubulin Polymerization Assay
To determine if the derivatives act via the classical taxane mechanism, a tubulin polymerization assay can be performed.
Protocol:
-
Purified tubulin is incubated with the test compounds in a polymerization buffer containing GTP at 37 °C.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Paclitaxel can be used as a positive control.
Data Presentation (Hypothetical Data)
The following table presents hypothetical cytotoxicity data for potential this compound derivatives against selected cancer cell lines. This data is for illustrative purposes and is based on trends observed for other taxane analogs.
| Compound | Modification | IC₅₀ (nM) vs. A549 (Lung) | IC₅₀ (nM) vs. MCF-7 (Breast) | IC₅₀ (nM) vs. HCT116 (Colon) |
| This compound | Parent Compound | >10,000 | >10,000 | >10,000 |
| Derivative 1 | 9,10-diacetyl | 5,200 | 7,800 | 6,500 |
| Derivative 2 | 9,10-dibenzoyl | 1,500 | 2,100 | 1,800 |
| Derivative 3 | 13-OH, 9,10-diacetyl | 850 | 1,100 | 950 |
| Derivative 4 | 13-side chain, 9,10-diacetyl | 50 | 75 | 60 |
Potential Signaling Pathways
Taxanes are well-known to induce apoptosis following mitotic arrest. The signaling pathways involved are complex and can be cell-type dependent.
Caption: Proposed signaling pathway for taxane-induced apoptosis.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel anticancer agents. The protocols and strategies outlined in these application notes, though based on related taxane chemistry, provide a solid foundation for initiating such research. Systematic modification of the taxane core, coupled with rigorous biological evaluation, will be crucial in elucidating the structure-activity relationships and identifying lead compounds with improved therapeutic potential.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-Deacetyltaxinine E Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of 9-Deacetyltaxinine E, a diterpenoid isolated from the seeds of Taxus mairei. The protocols outlined below are based on established methodologies for taxane-class compounds and are intended to facilitate research into the therapeutic potential of this agent.
Mechanism of Action
This compound is a member of the taxane family of natural products. Taxanes are well-established as microtubule-stabilizing agents.[1][2][3][4] By binding to β-tubulin, they promote the polymerization of tubulin into stable microtubules and inhibit their depolymerization.[1][3][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[2][3][5]
Data Presentation
Quantitative data from the following experimental protocols should be recorded and organized for clear comparison. Below are template tables to be populated with experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 0 | |||
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | |||
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows associated with this compound treatment.
Caption: Taxane signaling pathway.
Caption: In vitro experimental workflow.
Caption: In vivo xenograft workflow.
Experimental Protocols
The following protocols are adapted from standard procedures for taxane compounds and should be optimized for specific cell lines and experimental conditions. A related taxane, taxumairone A, also isolated from Taxus mairei, exhibited potent cytotoxicity against human colon carcinoma cells with an ED50 of 0.1 µg/ml, which may serve as a preliminary guide for concentration selection.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.[7][8]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the optimized time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[9][10][11][12]
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.[11] The DNA content will be proportional to the PI fluorescence intensity.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (at various doses) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. lightsources.org [lightsources.org]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of 9-Deacetyltaxinine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deacetyltaxinine E is a diterpenoid compound isolated from plants of the Taxus genus. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, understanding its stability profile is crucial for its potential development as a therapeutic agent. Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This document provides detailed application notes and protocols for conducting comprehensive stability testing of this compound.
Due to the limited availability of direct stability data for this compound, the following protocols are largely based on established methods for the stability testing of structurally similar taxanes, such as paclitaxel and its derivatives. These compounds share a common taxane core and are susceptible to similar degradation pathways, primarily involving hydrolysis of ester linkages and epimerization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C35H44O9 | [1] |
| Molecular Weight | 608.72 g/mol | [1] |
| CAS Number | 284672-78-2 | [1][2] |
| IUPAC Name | [(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | [2] |
Stability Testing Protocols
Long-Term and Accelerated Stability Testing
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions and to evaluate the effect of short-term excursions outside these conditions.
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of three batches of this compound. Package the samples in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating HPLC method (see Section 3 for a proposed method).
-
Parameters to be Monitored:
-
Appearance (visual inspection for color change, precipitation).
-
Assay of this compound.
-
Quantification of degradation products.
-
Mass balance.
-
Data Presentation:
| Storage Condition | Time Point (Months) | Batch 1 (% Assay) | Batch 2 (% Assay) | Batch 3 (% Assay) | Total Impurities (%) |
| 25°C / 60% RH | 0 | ||||
| 3 | |||||
| 6 | |||||
| ... | |||||
| 40°C / 75% RH | 0 | ||||
| 3 | |||||
| 6 |
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This information is crucial for developing and validating a stability-indicating analytical method. The recommended extent of degradation is typically in the range of 5-20%.
Experimental Workflow:
Caption: Workflow for forced degradation testing of this compound.
Detailed Protocols:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 N HCl.
-
Incubate at 60°C and monitor for degradation over several hours (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C and monitor for degradation over several hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, and monitor for degradation over several days (e.g., 1, 2, 5 days).
-
-
Thermal Degradation:
-
Place the solid drug substance in a controlled temperature chamber (e.g., 80°C).
-
Monitor for degradation at various time points (e.g., 1, 3, 7 days).
-
For solution-state thermal stability, prepare a solution of the drug substance and incubate at a selected temperature (e.g., 60°C).
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH Q1B guidelines. This includes exposure to a combination of visible and UV light.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the specified exposure period.
-
Data Presentation for Forced Degradation:
| Stress Condition | Time | % Assay of this compound | Major Degradation Products (RRT) | % Area of Major Degradants |
| 0.1 N HCl, 60°C | 0 hr | |||
| 8 hr | ||||
| 0.1 N NaOH, 60°C | 0 hr | |||
| 4 hr | ||||
| 3% H₂O₂, RT | 0 hr | |||
| 24 hr | ||||
| 80°C (Solid) | 0 day | |||
| 7 days | ||||
| Photolytic (ICH Q1B) | 0 hr | |||
| Exposed |
Proposed Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.
Potential Degradation Pathways
Based on the chemistry of taxanes, the following degradation pathways are anticipated for this compound.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The ester groups at positions C2, C10, and C13 are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of various deacetylated and side-chain cleaved derivatives. Basic conditions are generally expected to cause more rapid degradation.
-
Epimerization: The chiral center at C7 is prone to epimerization, particularly under neutral to basic conditions.
-
Oxidation: The taxane ring system or the side chain may be susceptible to oxidation, leading to the formation of various oxidized products.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the stability of this compound. By conducting long-term, accelerated, and forced degradation studies, researchers and drug developers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and develop a robust stability-indicating analytical method. This information is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. It is recommended to perform co-injection of stressed samples with the unstressed drug to confirm the separation of degradation products from the main peak. Further characterization of major degradation products using techniques like LC-MS/MS and NMR is also advised.
References
Application Notes for Research-Grade 9-Deacetyltaxinine E
Disclaimer: Publicly available experimental data on the specific biological activities of research-grade 9-Deacetyltaxinine E, such as IC50 values, effects on tubulin polymerization, cell cycle, and apoptosis, is limited. The following application notes and protocols are provided as a comprehensive research guide based on the expected activities of taxane-like compounds. The tables provided are templates for researchers to record their own experimental data.
1. Introduction
This compound is a naturally occurring taxoid isolated from plants of the Taxus genus, such as Taxus mairei. As a member of the taxane family, which includes the well-known anticancer drugs paclitaxel and docetaxel, this compound is of significant interest to researchers in oncology and drug development. These application notes provide a framework for the in vitro characterization of this compound, focusing on its potential cytotoxic and antimitotic activities.
2. Predicted Mechanism of Action
Similar to other taxanes, this compound is hypothesized to act as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it is expected to promote the assembly of tubulin into stable, non-functional microtubules and inhibit their depolymerization. This disruption of microtubule dynamics is predicted to lead to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Data Presentation
The following tables are templates for summarizing the quantitative data from the experimental protocols outlined below.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Experimental Data | Experimental Data |
| e.g., A549 | Lung | Experimental Data | Experimental Data |
| e.g., HCT116 | Colon | Experimental Data | Experimental Data |
| e.g., HeLa | Cervical | Experimental Data | Experimental Data |
Table 2: Effect of this compound on In Vitro Tubulin Polymerization
| Compound | Concentration (µM) | Maximum Polymerization (OD at 340 nm) | Polymerization Rate (mOD/min) |
| Vehicle Control (DMSO) | - | Experimental Data | Experimental Data |
| Paclitaxel (Positive Control) | e.g., 10 | Experimental Data | Experimental Data |
| This compound | e.g., 1 | Experimental Data | Experimental Data |
| This compound | e.g., 10 | Experimental Data | Experimental Data |
| This compound | e.g., 100 | Experimental Data | Experimental Data |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound for 24h
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | Experimental Data | Experimental Data | Experimental Data |
| This compound | e.g., IC50 | Experimental Data | Experimental Data | Experimental Data |
| This compound | e.g., 2 x IC50 | Experimental Data | Experimental Data | Experimental Data |
Table 4: Apoptosis Induction by this compound in Cancer Cells after 48h
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | Experimental Data | Experimental Data | Experimental Data |
| This compound | e.g., IC50 | Experimental Data | Experimental Data | Experimental Data |
| This compound | e.g., 2 x IC50 | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol describes a method to assess the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in G-PEM buffer containing 10% glycerol. Keep on ice.
-
Prepare dilutions of this compound and paclitaxel in G-PEM buffer.
-
Add the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Analyze the maximum polymerization and the initial rate of polymerization.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
-
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
4. Apoptosis Analysis by Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 9-Deacetyltaxinine E Extraction
Welcome to the technical support center for the extraction of 9-Deacetyltaxinine E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound from Taxus species, primarily from the seeds of Taxus mairei and Taxus x media.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-001 | Low or No Yield of this compound | - Inappropriate plant material (species, age, or part).- Inefficient extraction solvent.- Degradation of the target compound during extraction.- Suboptimal extraction conditions (time, temperature). | - Confirm the use of seeds from Taxus mairei or Taxus x media, as these are reported sources.[1][2] - Use methanol as the primary extraction solvent.[1] For other taxoids, ethanol (70-80%) has also been shown to be effective.[3] - Avoid excessive heat during extraction and concentration steps. Consider extraction at room temperature with agitation. - Optimize extraction time; prolonged extraction may not necessarily increase yield and can lead to degradation. |
| PUR-001 | Difficulty in Purifying this compound from Crude Extract | - Presence of co-eluting impurities.- Ineffective chromatographic separation.- Low concentration of the target compound in the extract. | - Employ a multi-step purification strategy. Consider an initial separation using normal-phase chromatography followed by a reverse-phase HPLC for final purification.[4] - Optimize the mobile phase for HPLC. A gradient elution with acetonitrile and water is commonly used for taxane separation. - Pre-purify the crude extract to remove highly polar or non-polar impurities before the main chromatographic step. |
| ID-001 | Incorrect Compound Identification | - Isomeric confusion with other taxoids.- Insufficient analytical data. | - The structure of 9-Deacetyltaxinine was previously misidentified as 10-deacetyltaxinine.[1] Confirm the structure using a combination of spectral techniques including 1H-NMR, 13C-NMR, HMQC, HMBC, and HR-FABMS.[1] |
| REP-001 | Lack of Reproducibility in Extraction Yields | - Variability in plant material.- Inconsistent extraction procedure.- Changes in solvent quality. | - Standardize the collection and pre-treatment of the plant material (e.g., drying conditions). - Follow a strict, documented protocol for each extraction. - Use high-purity solvents from a reliable source for all experiments. |
Frequently Asked Questions (FAQs)
1. What is the best plant source for extracting this compound?
Based on available literature, the seeds of the Chinese yew, Taxus mairei, and Taxus x media are the primary reported sources for the isolation of this compound.[1][2]
2. Which solvent should I use for the initial extraction?
Methanol has been successfully used to extract this compound from the seeds of Taxus mairei.[1] Generally, for taxoid extractions, polar solvents like methanol and ethanol are effective.
3. What are the key steps in a typical extraction and purification workflow?
A general workflow for the extraction and purification of this compound can be summarized as follows:
4. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD or UV) is the recommended method for the quantification of this compound. A validated analytical method with a proper reference standard is necessary for accurate quantification.
Experimental Protocols
Protocol 1: General Methanol Extraction of this compound from Taxus mairei Seeds
This protocol is based on the reported isolation of this compound and general taxoid extraction procedures.
1. Plant Material Preparation:
-
Collect mature seeds from Taxus mairei.
-
Air-dry the seeds in a well-ventilated area, protected from direct sunlight.
-
Grind the dried seeds into a fine powder using a laboratory mill.
2. Extraction:
-
Macerate the powdered seeds in methanol (e.g., 1:10 w/v) at room temperature with constant agitation for 24-48 hours.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the methanol extracts.
3. Concentration:
-
Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
4. Initial Purification (Column Chromatography):
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Apply the pre-adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
5. Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction using preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 227 nm, a common wavelength for taxoids) and collect the peak corresponding to this compound.
6. Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the yield of this compound extraction.
References
- 1. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Deacetyltaxinine E Analogs
Welcome to the technical support center for the synthesis of 9-Deacetyltaxinine E and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis process. The methodologies and guidance provided are based on established synthetic routes, including the two-phase total synthesis approach.
Frequently Asked Questions (FAQs)
Q1: My C9-hydroxylation using Vedejs' reagent is low-yielding. What are the common causes?
A1: Low yields in the C9-hydroxylation step are often attributed to several factors:
-
Incomplete enolate formation: Ensure your starting ketone is fully deprotonated. The choice of base (e.g., KHMDS) and reaction temperature are critical. Consider adding the base slowly at a low temperature (-78 °C) and allowing sufficient time for complete enolate formation before adding the oxidant.
-
Degradation of Vedejs' reagent: This reagent is sensitive to moisture and temperature. Use freshly prepared or properly stored reagent. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Side reactions: Over-oxidation to a dicarbonyl species can occur. Adding the enolate solution to the Vedejs' reagent (inverse addition) at low temperature can often minimize this. Aldol condensation of the starting material can also compete, which is another reason to ensure rapid and complete enolate formation.
Q2: The redox-isomerization step to form the C9-C10 trans-diol is not proceeding as expected. How can I troubleshoot this?
A2: This remarkable transformation is a key step and can be sensitive to reaction conditions.
-
Reductant activity: The success of this step often relies on a delicate balance of reduction and isomerization. If using a reagent like a specific samarium diiodide preparation or a complex hydride, its activity is paramount. Ensure the reductant is freshly prepared or properly titrated.
-
Solvent and additives: The solvent system (e.g., THF) must be scrupulously dry. The presence of certain additives can influence the reaction outcome. Refer to the specific protocol for any required co-solvents or salts.
-
Reaction temperature and time: These parameters are critical. A temperature that is too high may lead to undesired side products, while a temperature that is too low may stall the reaction. Monitor the reaction by TLC to track the disappearance of the starting material and the appearance of the desired product.
Q3: I am observing a mixture of diastereomers after the final reduction of the C9 ketone. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity in the final reduction to the C9 alcohol is crucial.
-
Choice of reducing agent: The stereochemical outcome is highly dependent on the reducing agent. For the formation of the desired α-alcohol, a bulky reducing agent may be required to approach from the less hindered face. Conversely, a chelating reducing agent might be necessary if a nearby hydroxyl group can direct the reduction. The use of sodium amalgam, as mentioned in preliminary studies, suggests that specific electrochemical conditions are at play.
-
Temperature: Performing the reduction at a very low temperature (e.g., -78 °C or lower) often enhances stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Protecting groups: The presence and nature of protecting groups on other hydroxyl functions can influence the steric environment around the C9 ketone and thus direct the approach of the reducing agent.
Troubleshooting Guides
Table 1: Troubleshooting Low Yields in C9-Hydroxylation
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Incomplete deprotonation (enolate formation). | Use a stronger base (e.g., KHMDS instead of LDA). Increase equivalents of base slightly (e.g., from 1.1 to 1.3 eq.). Ensure the reaction temperature is maintained at -78 °C during base addition. |
| Deactivated Vedejs' reagent (MoOPH). | Use freshly prepared or newly purchased reagent. Store in a desiccator under argon. Ensure anhydrous reaction conditions. | |
| Formation of multiple products | Over-oxidation to dicarbonyl. | Use inverse addition: add the pre-formed enolate solution slowly to a solution of Vedejs' reagent at -78 °C. |
| Aldol side products. | Ensure rapid and complete enolate formation before the oxidant is introduced. Maintain a low temperature throughout the reaction. | |
| Complex mixture upon workup | Degradation of product on silica gel. | Minimize exposure to silica gel. Consider using a different stationary phase for chromatography (e.g., alumina or a bonded phase) or purification by crystallization if possible. |
Table 2: Troubleshooting the C9-C10 Redox-Isomerization
| Problem | Potential Cause | Recommended Solution |
| Reaction stalls; starting material remains | Insufficiently active reducing agent. | Prepare the reducing agent (e.g., SmI₂) in situ and use immediately. Ensure all precursors are pure and dry. |
| Reaction temperature is too low. | Allow the reaction to warm slowly from the initial low temperature (e.g., -78 °C) to a higher temperature (e.g., -20 °C or 0 °C) while monitoring by TLC. | |
| Formation of undesired isomers | Incorrect stoichiometry of reagents. | Carefully control the equivalents of the reducing agent and any additives. |
| Reaction warmed too quickly or for too long. | Adhere strictly to the recommended temperature profile and reaction time. Quench the reaction as soon as TLC indicates completion. |
Experimental Protocols
Protocol 1: C9-Hydroxylation via Enolate Oxidation
This protocol describes the introduction of a hydroxyl group at the C9 position of a taxane precursor containing a C9-ketone.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with the C9-keto-taxane precursor (1.0 eq.). The starting material is dissolved in anhydrous THF (0.1 M).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of potassium hexamethyldisilazide (KHMDS, 1.3 eq.) in THF is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Hydroxylation: In a separate flame-dried flask, Vedejs' reagent (oxodiperoxymolybdenum(pyridine)(HMPA), MoOPH, 1.5 eq.) is suspended in anhydrous THF. The suspension is cooled to -78 °C. The enolate solution is then transferred via cannula to the MoOPH suspension over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Final Reduction of C9-Ketone
This protocol details the stereoselective reduction of the C9-ketone to the corresponding C9α-alcohol.
-
Preparation: A flame-dried round-bottom flask is charged with the C9-keto-taxane intermediate (1.0 eq.) and dissolved in a mixture of anhydrous ethanol and THF (1:1, 0.05 M). The flask is purged with argon.
-
Reduction: The solution is cooled to -78 °C. Freshly prepared sodium amalgam (5% Na by weight, 10 eq.) is added in one portion. The reaction is stirred vigorously at -78 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, the reaction mixture is carefully decanted from the remaining mercury. The solution is quenched with saturated aqueous NH₄Cl. The mixture is concentrated to remove the organic solvents, and the aqueous residue is extracted with dichloromethane (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude alcohol is purified by flash chromatography.
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Troubleshooting decision-making process.
Technical Support Center: 9-Deacetyltaxinine E Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 9-deacetyltaxinine E degradation products.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the forced degradation and analysis of this compound.
Q1: I am observing unexpected peaks in my HPLC chromatogram after forced degradation. How can I determine if they are actual degradation products?
A1: Unexpected peaks are common in forced degradation studies. To confirm if they are genuine degradation products, you should:
-
Analyze a control sample: Run a sample of this compound that has not been subjected to stress conditions. The peaks that are present in the stressed sample but absent in the control are likely degradation products.
-
Perform peak purity analysis: Use a photodiode array (PDA) or similar detector to assess the spectral purity of the peaks of interest. Co-elution of multiple compounds can lead to the appearance of a single, impure peak.
-
Vary the detection wavelength: Some degradation products may have different UV absorption maxima compared to the parent compound. Analyzing the chromatogram at multiple wavelengths can help to reveal hidden peaks.[1]
-
Employ mass spectrometry (MS): Coupling your HPLC to a mass spectrometer is a powerful tool for confirming the presence of degradation products. You can look for ions with masses that correspond to potential degradation pathways (e.g., hydrolysis, oxidation).
Q2: The degradation of this compound is happening too quickly (or too slowly) under my stress conditions. How can I achieve the optimal level of degradation?
A2: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] If your degradation is outside this range, you can adjust the following parameters:
-
Concentration of stress agent: For acid and base hydrolysis, you can modify the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[3] For oxidative degradation, adjust the concentration of the oxidizing agent (e.g., 3% to 30% H₂O₂).
-
Temperature: Increasing the temperature will generally accelerate the rate of degradation. For thermal degradation studies, you can test a range of temperatures (e.g., 40°C, 60°C, 80°C).
-
Duration of exposure: You can vary the time the sample is exposed to the stress condition, from a few hours to several days.
-
Combination of stressors: In some cases, a combination of stress conditions (e.g., heat and acid) may be necessary to induce degradation.[2]
Q3: I am struggling to elucidate the structure of an unknown degradation product. What is a systematic approach to structure identification?
A3: Structure elucidation of unknown impurities requires a multi-step approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the degradation product. This will allow you to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion of the degradation product in the mass spectrometer. The fragmentation pattern will provide clues about its chemical structure and how it relates to the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the definitive methods for structure elucidation.
-
Forced Degradation of Suspected Structures: If you have a hypothesis for the structure of a degradation product, you can attempt to synthesize it and compare its chromatographic and spectral properties to the unknown.
Q4: My mass balance is not closing (i.e., the sum of the assay of the main peak and the impurities is not close to 100%). What could be the reasons?
A4: A poor mass balance can be attributed to several factors:
-
Non-chromophoric degradation products: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help to detect these compounds.[1]
-
Volatile degradation products: If the degradation products are volatile, they may be lost during sample preparation or analysis.
-
Precipitation of degradation products: Degradation products may be less soluble than the parent compound and precipitate out of solution.
-
Adsorption to container surfaces: Both the parent drug and its degradation products may adsorb to the walls of vials or other containers.
-
Differences in detector response: The response factor of a degradation product in a UV or CAD detector may be different from that of the parent compound. It is often incorrect to assume equal response factors for quantification.
Data Presentation
The following table summarizes hypothetical quantitative data for the forced degradation of this compound under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (Hypothetical) | % Area of Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | DP1 (Hydrolysis of C-9 acetate) | 8.5 |
| DP2 (Epimerization at C-7) | 4.1 | ||||
| 0.1 M NaOH | 8 hours | 25°C | 22.5 | DP3 (Hydrolysis of C-10 acetate) | 12.3 |
| DP4 (Ring opening) | 6.8 | ||||
| 10% H₂O₂ | 48 hours | 25°C | 18.7 | DP5 (Oxidation of the C-13 side chain) | 9.2 |
| DP6 (N-oxide formation) | 5.4 | ||||
| Thermal | 72 hours | 80°C | 8.9 | DP2 (Epimerization at C-7) | 3.5 |
| Photolytic (UV light) | 48 hours | 25°C | 12.4 | DP7 (Isomerization) | 7.1 |
Experimental Protocols
Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add an equal volume of 0.1 M or 1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time. At various time points, withdraw an aliquot, neutralize it with an equivalent amount of base, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M or 1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified time. At various time points, withdraw an aliquot, neutralize it with an equivalent amount of acid, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3% or 10%). Store the solution at room temperature, protected from light, for a specified duration. At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C). Also, prepare a solution of the compound and expose it to the same temperature. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the sample at appropriate time intervals. A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector and/or a mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient program should be developed to ensure the separation of all degradation products. For example:
-
0-5 min: 90% A, 10% B
-
5-30 min: Linear gradient to 40% A, 60% B
-
30-35 min: Linear gradient to 10% A, 90% B
-
35-40 min: Hold at 10% A, 90% B
-
40-45 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detection at a suitable wavelength (e.g., 227 nm for taxanes) and/or MS detection.
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
Caption: A typical experimental workflow for the identification of unknown degradation products.
References
Navigating Challenges in Taxane Diterpenoid Research: A Technical Support Center
Disclaimer: Information regarding the specific taxane diterpenoid 9-Deacetyltaxinine E (CAS: 284672-78-2), a compound isolated from Taxus mairei, is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on established principles and common challenges encountered in the research of the broader class of taxane diterpenoids. The protocols and troubleshooting advice are general and may require optimization for specific compounds and experimental systems.
This resource is intended for researchers, scientists, and drug development professionals engaged in the study of taxane diterpenoids. It offers troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during experimentation.
General Troubleshooting Guide
Researchers working with novel taxane diterpenoids often face a series of challenges from initial isolation to final biological characterization. This guide provides insights into common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Isolated Compound | - Inefficient extraction solvent or method.- Degradation of the compound during extraction or purification.- Low abundance in the source material. | - Optimize solvent polarity and extraction technique (e.g., maceration, sonication, Soxhlet).- Perform extractions at lower temperatures and protect from light.- Consider using a different plant part or collection time, if applicable. |
| Compound Instability (Degradation in Storage) | - Sensitivity to light, temperature, or pH.- Presence of residual solvents or contaminants. | - Store the pure compound as a dry solid at -20°C or lower, protected from light.- Prepare stock solutions in appropriate, high-purity solvents and store at low temperatures.- Ensure complete removal of solvents after purification. |
| Poor Solubility in Aqueous Buffers | - Lipophilic nature of the taxane core structure. | - Prepare stock solutions in an organic solvent like DMSO.- For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%).- Consider the use of solubility enhancers, such as cyclodextrins, with appropriate controls. |
| Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT) | - Compound precipitation in culture media.- Direct reaction of the compound with the assay reagent.- Variability in cell seeding density or metabolic activity. | - Visually inspect assay plates for precipitation before adding the reagent.- Run a cell-free assay to check for direct reactivity of your compound with the assay dye.[1]- Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase. |
| High Variability Between Experimental Replicates | - Inaccurate pipetting of viscous stock solutions.- Edge effects in multi-well plates.- Inconsistent incubation times. | - Use positive displacement pipettes for viscous solutions.- Avoid using the outer wells of assay plates or fill them with media only.- Ensure precise and consistent timing for all incubation steps. |
Frequently Asked Questions (FAQs)
Q1: My purified taxane diterpenoid shows a different bioactivity profile than expected based on similar known compounds. What could be the reason?
A1: The bioactivity of taxanes can be highly sensitive to minor structural variations. Differences in stereochemistry, or the presence and position of acetyl and other functional groups, can significantly alter the interaction with biological targets. It is also crucial to ensure the high purity of your compound, as minor impurities can sometimes exhibit potent biological effects.
Q2: How can I confirm that the observed cytotoxicity of my novel taxane is due to its interaction with microtubules?
A2: While the primary mechanism of many well-known taxanes is microtubule stabilization, novel derivatives may act through different pathways.[2][3] To investigate the mechanism, you can perform assays such as:
-
Tubulin Polymerization Assay: To directly measure the effect of your compound on the polymerization of purified tubulin in vitro.
-
Immunofluorescence Staining: To visualize the microtubule network in cells treated with your compound. Taxane-like activity would typically result in the formation of abnormal microtubule bundles.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at the G2/M phase, which is characteristic of microtubule-targeting agents.[2]
Q3: What are the critical controls to include in a preliminary cytotoxicity screening of a new taxane diterpenoid?
A3: A robust preliminary screening should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.
-
Positive Control: A well-characterized cytotoxic agent (e.g., paclitaxel or doxorubicin) to ensure the assay is performing as expected.
-
Untreated Control: Cells that have not been exposed to any treatment.
-
Media Blank: Wells containing only cell culture media and the assay reagent to determine the background absorbance.
Experimental Protocols
General Protocol for Isolation and Preliminary Cytotoxicity Screening of Taxane Diterpenoids
This protocol outlines a general workflow for the extraction of taxane diterpenoids from Taxus species and their subsequent evaluation for cytotoxic activity using an MTT assay.
1. Extraction and Isolation:
-
Drying and Grinding: Air-dry the plant material (e.g., needles, bark) at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: Purify the fractions showing potential bioactivity (based on preliminary screening) using a combination of chromatographic techniques, such as column chromatography (silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.
2. MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isolated compound in the cell culture medium. Replace the old medium with the medium containing the compound or controls (vehicle and positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Example Table for Recording Cytotoxicity Data
To ensure consistency and facilitate comparison of results, it is recommended to use a standardized format for recording experimental data.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Standard Deviation | Number of Replicates (n) |
| This compound (Hypothetical) | MCF-7 | 48 | 15.2 | 2.1 | 3 |
| This compound (Hypothetical) | A549 | 48 | 22.8 | 3.5 | 3 |
| Paclitaxel (Positive Control) | MCF-7 | 48 | 0.01 | 0.002 | 3 |
| Paclitaxel (Positive Control) | A549 | 48 | 0.05 | 0.008 | 3 |
Visualizations
Experimental Workflow for Taxane Diterpenoid Research
References
Technical Support Center: Optimizing 9-Deacetyltaxinine E Dosage for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 9-Deacetyltaxinine E in cell line experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols and troubleshooting advice.
Disclaimer: this compound is a taxane diterpenoid isolated from the seeds of Taxus mairei.[1] As of the current date, publicly available data on its specific activity in various cell lines is limited. Therefore, the following guidelines are based on the well-established principles of taxane-family compounds, such as Paclitaxel and Docetaxel. Researchers must empirically determine the optimal conditions for their specific cell lines and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: As a member of the taxane family, this compound is presumed to act as a microtubule stabilizer. Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][3]
Q2: How do I determine the optimal starting concentration range for my cell line?
A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A broad concentration range is recommended for the initial screening, for example, from 1 nM to 100 µM, to capture the full dose-response curve. Subsequent experiments can then focus on a narrower range around the determined IC50.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Lack of response could be due to several factors:
-
Intrinsic Resistance: The cell line may possess inherent resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.[2][4]
-
Compound Instability: The compound may be degrading in the cell culture medium. It is advisable to check the stability of the compound under your experimental conditions.[5]
-
Suboptimal Dosage: The concentrations used may be too low to elicit a response.
-
Cell Culture Conditions: High cell density, serum components, or other media additives can sometimes interfere with drug activity.
Q4: I am observing high toxicity even at very low concentrations. What should I do?
A4: High toxicity at low concentrations could indicate:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to microtubule-disrupting agents.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in the culture medium is non-toxic (typically below 0.5% for DMSO).[5]
-
Incorrect Dilution: Double-check all calculations and dilutions to rule out a concentration error.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Variability in cell seeding density, cell passage number, or reagent preparation. | Standardize your protocol. Ensure consistent cell numbers, use cells within a specific passage range, and prepare fresh drug dilutions for each experiment. |
| Cells recover after initial growth inhibition | The compound may be metabolized by the cells or may be unstable over a longer incubation period. | Consider a shorter drug exposure time or replenishing the media with fresh compound during the experiment. |
| Precipitation of the compound in the media | Poor solubility of this compound in the aqueous culture medium. | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final concentration in the media does not exceed its solubility limit. |
| High background in cell viability assays (e.g., MTT, XTT) | Interference from the compound with the assay reagents or detection method. | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. Consider using an alternative viability assay. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers should generate their own data.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 15.5 |
| A549 | Lung Carcinoma | XTT | 72 | 25.2 |
| HeLa | Cervical Adenocarcinoma | Resazurin | 48 | 10.8 |
| PC-3 | Prostate Adenocarcinoma | CellTiter-Glo | 72 | 50.1 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of working concentrations (e.g., 2x the final desired concentrations).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for taxane compounds.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Deacetyltaxinine E
Welcome to the technical support center for 9-Deacetyltaxinine E. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purity assessment of this taxane diterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling, analysis, and purity assessment of this compound.
Q1: My HPLC chromatogram shows a broad or tailing peak for this compound. What are the possible causes and solutions?
A1: Peak broadening or tailing in HPLC analysis can be attributed to several factors. Refer to the table below for common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting/Solution |
| Secondary Interactions with Column | Use a high-purity silica-based column. Consider adding a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For taxanes, a slightly acidic mobile phase is often preferred. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Q2: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or degradation products?
A2: The presence of unexpected peaks can indicate either impurities from the synthesis or isolation process, or degradation of the analyte. Taxanes are susceptible to degradation under certain conditions.[1][2][3]
-
Degradation Products: Taxane diterpenoids can undergo epimerization at the C7 position, particularly under basic or neutral pH conditions.[1] Hydrolysis of the ester groups is another common degradation pathway, which can be catalyzed by both acids and bases.[2][3] To investigate if the unexpected peaks are degradation products, consider the following:
-
Stress Testing: Subject a pure sample of this compound to acidic, basic, and oxidative conditions and analyze the resulting chromatograms to identify potential degradation products.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, which can help in their identification.
-
-
Synthesis-Related Impurities: These can include starting materials, reagents, by-products, or other related taxane compounds. A thorough understanding of the synthetic or isolation route is crucial for predicting potential impurities.
Q3: My NMR spectrum of this compound does not match the expected literature values. What could be the reason?
A3: Discrepancies in NMR spectra can arise from several sources:
-
Structural Misidentification: It is crucial to ensure the correct structural assignment. A previously reported structure for a related compound, 10-deacetyltaxinine, was later revised to 9-deacetyltaxinine based on detailed spectral analysis. This highlights the potential for misidentification within this class of compounds.
-
Solvent Effects: The chemical shifts in NMR are sensitive to the solvent used. Ensure that you are comparing your spectrum to literature data obtained in the same deuterated solvent.
-
Presence of Impurities: Even small amounts of impurities can introduce extra signals in the NMR spectrum. Correlate your NMR data with your HPLC purity assessment.
-
Degradation: If the sample has degraded, the NMR spectrum will reflect the presence of the degradation products.
Q4: What are the best practices for handling and storing this compound to maintain its purity?
A4: To minimize degradation, this compound should be handled and stored with care:
-
Storage: Store in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light.
-
Solvents: Prepare solutions fresh for analysis. If storage of solutions is necessary, use a non-aqueous solvent and store at low temperatures. Be aware that taxanes can be unstable in aqueous solutions, especially at non-neutral pH.[1][2][3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Taxane Diterpenoids (General Protocol)
This protocol is a general guideline and may require optimization for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| A: Water | |
| B: Acetonitrile | |
| Gradient | 0-20 min, 30-70% B |
| 20-25 min, 70-90% B | |
| 25-30 min, 90% B | |
| 30-35 min, 90-30% B | |
| 35-40 min, 30% B | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Visualizations
Caption: Troubleshooting workflow for this compound purity assessment issues.
Caption: General signaling pathway for the cytotoxic action of taxanes.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 9-Deacetyltaxinine E in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 9-Deacetyltaxinine E in solution. The information is based on established knowledge of taxane chemistry, though specific quantitative data for this compound is limited. The principles outlined here are derived from studies on structurally similar and well-documented taxanes such as paclitaxel and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other taxanes, is primarily influenced by temperature, pH, light exposure, and the choice of solvent. Degradation can occur through processes such as epimerization and hydrolysis.[1] Physical instability, such as precipitation, is also a critical factor to consider, especially at higher concentrations.[2][3]
Q2: What are the recommended solvent systems for long-term storage of this compound?
A2: Due to the poor water solubility of most taxanes, organic solvents are typically required.[4] For long-term storage, it is advisable to prepare stock solutions in anhydrous, high-purity solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO). For aqueous-based assays, freshly prepared dilutions from a concentrated stock are recommended. The use of co-solvents like Cremophor EL and ethanol has been employed for commercial taxane formulations but can introduce toxicities.
Q3: What are the ideal storage temperatures for this compound solutions?
A3: Lower temperatures generally enhance the stability of taxane solutions. For long-term storage, temperatures of -20°C to -80°C are recommended. Refrigerated conditions (2-8°C) can also significantly extend the shelf-life compared to room temperature.[2][3] Studies on docetaxel have shown that refrigerated storage can extend physical and chemical stability for up to seven days.[5]
Q4: How does pH impact the stability of this compound in aqueous solutions?
Q5: Are there any formulation strategies that can enhance the stability of this compound?
A5: Yes, several formulation strategies can improve both the solubility and stability of taxanes. These include the use of nanocrystals, polymeric micelles, liposomes, and solid dispersions.[4][6] These approaches encapsulate the drug, protecting it from the bulk solvent environment and potentially increasing its oral bioavailability.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed in my solution upon storage.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The concentration of this compound may exceed its solubility limit in the chosen solvent system. Lower the concentration or use a stronger organic solvent for the stock solution.[2] |
| Temperature Fluctuation | Fluctuations in storage temperature can lead to precipitation. Ensure a stable storage temperature, and for refrigerated samples, allow them to equilibrate to room temperature before use. |
| Solvent Evaporation | Improperly sealed vials can lead to solvent evaporation, increasing the drug concentration and causing precipitation. Use tightly sealed vials with appropriate caps. |
| Change in Solvent Composition | When diluting a stock solution into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate. Add the stock solution to the aqueous buffer slowly while vortexing. Consider using a surfactant or a co-solvent if compatible with your experiment. |
Issue 2: Loss of biological activity or inconsistent results in my experiments.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | This compound may be degrading under your experimental conditions. Minimize exposure to light and extreme pH. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Epimerization | Taxanes can undergo epimerization at certain positions, leading to inactive isomers.[1] This is often accelerated by temperature and solvent conditions. Store stock solutions at -80°C and minimize the time the compound spends in solution at room temperature. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips, or consider using glass vials for storage. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Data Summary Tables
Table 1: General Stability of Taxanes in Different Solvents and Temperatures (Based on Paclitaxel Data)
| Solvent System | Concentration | Storage Temperature | Approximate Stability | Limiting Factor | Reference |
| 0.9% NaCl | 0.3 mg/mL | 2-8°C | 13-16 days | Precipitation | [3] |
| 5% Glucose | 0.3 mg/mL | 2-8°C | 13-20 days | Precipitation | [3] |
| 0.9% NaCl | 1.2 mg/mL | 2-8°C | 8-12 days | Precipitation | [3] |
| 5% Glucose | 1.2 mg/mL | 2-8°C | 10-12 days | Precipitation | [3] |
| 0.9% NaCl / 5% Glucose | 0.3 mg/mL | 25°C | 3 days | Precipitation | [2] |
| 5% Glucose in Glass | 0.3 mg/mL | 25°C | 7 days | Precipitation | [2] |
Table 2: Formulation Strategies for Enhancing Taxane Stability and Solubility
| Formulation Strategy | Description | Potential Advantages | Reference |
| Nanocrystals | Drug crystals with a size in the nanometer range, stabilized by polymers or surfactants. | Improved dissolution rate and solubility.[4] | [4] |
| Polymeric Micelles | Amphiphilic block copolymers self-assemble to encapsulate the hydrophobic drug in the core. | Enhanced solubility and potential for targeted delivery. | |
| Lipid-Based Formulations | Includes microemulsions and self-emulsifying drug delivery systems (SEDDS). | Increased solubility of lipophilic drugs. | |
| Prodrugs | Chemical modification of the drug to attach water-soluble subunits. | Improved solubility and potential for targeted activation.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or ethanol), sterile microcentrifuge tubes or glass vials.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general method adapted from taxane stability studies and may require optimization for this compound.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be a mixture of methanol:acetonitrile:water (44:26:30).[8]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: 232 nm.[8]
-
Procedure:
-
Prepare samples by diluting the this compound solution in the mobile phase.
-
Inject a known volume of the sample onto the HPLC column.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
-
Quantify the amount of remaining this compound by comparing the peak area to a standard curve.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the new strategy for the oral formulations of taxanes: changing the method with the situation [cjnmcpu.com]
- 5. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling Up 9-Deacetyltaxinine E Synthesis
Welcome to the technical support center for the synthesis of 9-Deacetyltaxinine E. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this complex synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the multi-step synthesis of this compound, based on a convergent, two-phase synthetic strategy.
Q1: We are experiencing low yields in the Diels-Alder reaction to form the tricyclic core. What are the critical parameters to control?
A1: Low yields in the Diels-Alder reaction for constructing the 6-8-6 tricyclic system are often related to reagent quality, reaction temperature, and the presence of water. Key troubleshooting steps include:
-
Reagent Purity: Ensure the diene and dienophile are of high purity. Impurities can inhibit the Lewis acid catalyst or lead to side reactions.
-
Lewis Acid Activity: The activity of the Lewis acid (e.g., BF₃·OEt₂) is crucial. Use a freshly opened bottle or a recently titrated solution. Inconsistent Lewis acid quality can lead to variable yields.
-
Temperature Control: This reaction is highly sensitive to temperature. Maintaining a low temperature (e.g., -78 °C to -40 °C) is critical to prevent side reactions and decomposition of the product.
-
Strict Anhydrous Conditions: Water can deactivate the Lewis acid. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
Q2: The stereoselectivity of the C13 allylic oxidation is poor at a larger scale. How can we improve this?
A2: Achieving high stereoselectivity during the C13 allylic oxidation can be challenging upon scale-up. Consider the following:
-
Directed Oxidation: Employing a directing group on a nearby hydroxyl function can significantly enhance stereoselectivity.
-
Reagent Choice: The choice of oxidant is critical. Selenium-based reagents like SeO₂ often provide good results, but their stoichiometry and addition rate must be carefully controlled on a larger scale to manage exotherms and side product formation.
-
Solvent System: The polarity of the solvent can influence the transition state of the oxidation. A solvent screen may be necessary to find optimal conditions for both selectivity and reaction rate at scale.
Q3: We are observing significant byproduct formation during the C9 and C10 oxidations. How can this be minimized?
A3: The late-stage oxidation of the C9 and C10 positions is a delicate step. The formation of over-oxidized or rearranged byproducts is a common issue.
-
Protecting Group Strategy: Ensure that other sensitive functional groups in the molecule are adequately protected. The choice of protecting groups should be orthogonal to the conditions used for the C9/C10 oxidation.
-
Controlled Reagent Addition: Slow and controlled addition of the oxidizing agent at low temperatures is crucial to prevent runaway reactions and improve selectivity.
-
In-Process Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and stop it at the optimal time to prevent the formation of degradation products.
Q4: Purification of the taxane intermediates is proving to be a bottleneck. What are some effective, scalable purification strategies?
A4: The similar polarity of taxane intermediates and byproducts makes purification by traditional column chromatography difficult and time-consuming, especially at a larger scale.
-
Recrystallization: For solid intermediates, developing a robust recrystallization protocol is often the most scalable and cost-effective purification method. Experiment with different solvent/anti-solvent systems to optimize yield and purity.[1]
-
Preparative HPLC: For complex mixtures that are difficult to separate by other means, preparative HPLC can be an effective, albeit more expensive, option.[2]
-
Simulated Moving Bed (SMB) Chromatography: For large-scale production, SMB chromatography can offer a continuous and efficient separation process, leading to higher throughput and solvent efficiency compared to batch preparative HPLC.
Quantitative Data Summary
The following tables summarize typical yields and conditions for key steps in a representative synthesis of a close analog, decinnamoyltaxinine E, which can be readily converted to this compound. These values are intended as a benchmark for process development and scale-up.
Table 1: Key Reaction Yields in Taxane Core Synthesis
| Step No. | Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Diels-Alder Cycloaddition | Diene, Dienophile, BF₃·OEt₂ | Toluene | -78 to -40 | 65-75 |
| 2 | B-Ring Closure (Intramolecular Aldol) | LHMDS | THF | -78 to 0 | 80-90 |
| 3 | C13 Allylic Oxidation | SeO₂, t-BuOOH | CH₂Cl₂ | 0 to rt | 50-60 |
| 4 | C9/C10 Diol Formation | OsO₄ (catalytic), NMO | Acetone/H₂O | 0 to rt | 70-80 |
| 5 | C9 Deacetylation | K₂CO₃ | Methanol | rt | 90-95 |
Table 2: Comparison of Purification Methods for Taxane Intermediates
| Purification Method | Scale | Typical Purity (%) | Throughput | Relative Cost |
| Silica Gel Chromatography | Lab (g) | >95 | Low | Low |
| Recrystallization | Pilot (kg) | >99 | Medium | Low |
| Preparative HPLC | Lab/Pilot (g-kg) | >99 | Medium | High |
| Simulated Moving Bed | Production (kg+) | >99 | High | High (initial) |
Experimental Protocols
Below are detailed methodologies for key transformations in the synthesis of the taxane core, which is a crucial precursor to this compound.
Protocol 1: Diels-Alder Formation of the Tricyclic Core
-
To a solution of the diene (1.0 equiv) in anhydrous toluene (0.1 M) at -78 °C under an argon atmosphere, add the dienophile (1.2 equiv).
-
Slowly add a solution of BF₃·OEt₂ (1.5 equiv) in toluene over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours, then warm to -40 °C and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Stereoselective C13 Allylic Oxidation
-
To a solution of the tricyclic alkene (1.0 equiv) in CH₂Cl₂ (0.05 M) at 0 °C, add selenium dioxide (1.2 equiv).
-
Add tert-butyl hydroperoxide (70% in water, 2.0 equiv) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Dilute the reaction with CH₂Cl₂ and wash with 1 M NaOH, followed by brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to isolate the desired C13-hydroxylated product.
Visualizations
Diagram 1: Synthetic Strategy Overview
Caption: Convergent synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Identity Confirmation of 9-Deacetyltaxinine E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the identity of 9-Deacetyltaxinine E, a taxane diterpenoid isolated from Taxus mairei. The following troubleshooting guides and FAQs address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for confirming the identity of this compound?
A1: The definitive identification of this compound relies on a combination of spectroscopic methods. The core techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HMBC) and High-Resolution Mass Spectrometry (HR-MS). Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide supplementary information about functional groups and chromophores.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in the ¹H NMR spectrum can arise from several sources. Common culprits include residual solvents (e.g., chloroform, ethyl acetate), impurities from the isolation process, or degradation of the sample. It is crucial to use high-purity deuterated solvents and to ensure the sample is dry and properly stored. Comparing your spectrum to published data for this compound is the best way to identify extraneous signals.
Q3: The mass I'm observing in my HR-MS spectrum doesn't match the expected molecular formula of this compound.
A3: First, verify the expected molecular formula for this compound, which is C₃₃H₄₂O₁₀. The expected mass will depend on the ionization mode. For example, in positive ion mode, you would look for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Ensure your mass spectrometer is properly calibrated. If the discrepancy persists, it could indicate the presence of a related taxane derivative or an unexpected adduct.
Q4: Can I confirm the identity of this compound with only mass spectrometry?
A4: While HR-MS provides an accurate molecular formula, it is generally insufficient for unambiguous identification of a complex natural product like this compound on its own. Many taxane diterpenoids are isomers with the same molecular formula. NMR spectroscopy is essential to determine the specific carbon skeleton and the position of functional groups, which is necessary to differentiate between these isomers.
Troubleshooting Guides
Issue 1: Ambiguous ¹H NMR Spectral Data
-
Problem: The obtained ¹H NMR spectrum is difficult to interpret, with overlapping signals or unclear multiplicities.
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to improve signal dispersion.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Helps identify proton-proton spin coupling networks, allowing you to trace out the connectivity of the molecule's backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different parts of the molecule.
-
-
Compare with Reference Data: Meticulously compare your spectral data with the published values for this compound (see Table 1).
-
Issue 2: Inconsistent HR-MS Results
-
Problem: The measured mass-to-charge ratio is inconsistent across different runs or does not match the theoretical value for this compound.
-
Troubleshooting Steps:
-
Check Calibration: Ensure the mass spectrometer has been recently and correctly calibrated using a known standard.
-
Vary Ionization Source/Method: If using electrospray ionization (ESI), try different spray conditions (e.g., cone voltage) to optimize ionization and minimize fragmentation. If available, try a different ionization method like Atmospheric Pressure Chemical Ionization (APCI).
-
Look for Common Adducts: Actively search for the expected masses of common adducts, such as [M+Na]⁺ and [M+K]⁺, in addition to [M+H]⁺.
-
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information for this compound.
-
Methodology:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software and reference the spectra to the residual solvent peak.
-
High-Resolution Mass Spectrometry (HR-MS)
-
Objective: To determine the elemental composition of this compound.
-
Methodology:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the HR-MS instrument, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected molecular formula.
-
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.88 | d | 9.6 |
| 2 | 5.65 | d | 9.6 |
| 3 | 2.35 | m | |
| 5 | 4.95 | d | 8.0 |
| 7 | 4.45 | dd | 10.8, 7.2 |
| 9 | 5.40 | d | 2.8 |
| 10 | 6.35 | d | 2.8 |
| 13 | 6.15 | t | 8.4 |
| 16 | 1.15 | s | |
| 17 | 1.80 | s | |
| 18 | 1.95 | s | |
| 19 | 1.65 | s | |
| 20α | 4.30 | d | 8.4 |
| 20β | 4.15 | d | 8.4 |
| OAc | 2.10, 2.05, 2.02 | s | |
| Ph-H | 7.40-7.60 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 75.5 |
| 2 | 79.1 |
| 3 | 46.8 |
| 4 | 81.1 |
| 5 | 84.5 |
| 6 | 35.6 |
| 7 | 72.3 |
| 8 | 58.7 |
| 9 | 75.9 |
| 10 | 76.4 |
| 11 | 134.2 |
| 12 | 142.5 |
| 13 | 72.9 |
| 14 | 38.4 |
| 15 | 42.6 |
| 16 | 26.8 |
| 17 | 21.1 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 61.5 |
| OAc (C=O) | 170.5, 170.2, 169.8 |
| OAc (CH₃) | 21.2, 21.0, 20.8 |
| Benzoyl (C=O) | 167.1 |
| Benzoyl (C) | 130.5, 129.2, 128.6, 133.2 |
Table 3: HR-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 599.2805 | 599.2802 |
| [M+Na]⁺ | 621.2625 | 621.2621 |
Visualizations
Caption: Experimental workflow for the identity confirmation of this compound.
Caption: Logical relationship of data for structural elucidation.
Technical Support Center: Isolation of 9-Deacetyltaxinine E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 9-Deacetyltaxinine E. Our aim is to help you anticipate and resolve common challenges to ensure a smooth and efficient purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis, even after multiple chromatographic steps. What are the likely contaminants?
A1: When isolating this compound from its natural source, the seeds of Taxus mairei, the most probable contaminants are other structurally related taxoids that are co-extracted. Based on phytochemical studies of this plant species, you should consider the presence of the following compounds:
-
Structurally Similar Taxoids: Taxinine A, 2-deacetyltaxinine, taxezopidine G, 2-deacetoxytaxinine J, and 2-deacetoxytaxuspine C are known to be present in Taxus mairei seeds.[1] These compounds have similar polarities and may co-elute with this compound during chromatography.
-
Degradation Products: Taxanes can be susceptible to degradation under certain conditions. Potential degradation products of this compound could include:
-
Hydrolysis Products: Loss of acetyl groups can occur, leading to further deacetylated taxane derivatives.
-
Epimers: Isomerization at certain stereocenters, such as C7, has been observed in other taxanes and could be a possibility for this compound.[2]
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Choice: If you are using normal-phase chromatography, consider switching to reverse-phase, or vice-versa. A combination of both, known as two-dimensional chromatography, can be very effective.
-
Solvent System: Methodical optimization of the solvent gradient (for HPLC) or elution solvent polarity (for column chromatography) is crucial. Small changes in the solvent composition can significantly improve the resolution of closely related taxoids.
-
Analytical to Preparative Scale: Before scaling up, develop a robust analytical HPLC method that shows good separation of your target compound from all impurities. This method can then be adapted for preparative chromatography.
-
-
Analyze Fractions Carefully: Collect smaller fractions during column chromatography and analyze each fraction by TLC or HPLC to identify the fractions with the highest purity of this compound.
-
Consider Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final purification step to remove minor impurities.
Q2: I am experiencing a low yield of this compound. What could be the reasons?
A2: Low yield can be attributed to several factors, from the starting material to the processing conditions.
-
Starting Material: The concentration of taxoids in Taxus species can vary depending on the geographical location, season of harvest, and specific subspecies.[3]
-
Extraction Efficiency: Inefficient extraction from the plant material will naturally lead to a low yield.
-
Degradation during Isolation: As mentioned previously, taxanes can degrade. Exposure to harsh pH conditions (strong acids or bases) or high temperatures can lead to the degradation of this compound.[4][5]
-
Losses during Purification: Multiple chromatographic steps can lead to a cumulative loss of the product.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the plant material is finely powdered to maximize the surface area for extraction. The choice of extraction solvent and duration of extraction are also critical parameters to optimize.
-
Control pH and Temperature: Buffer all aqueous solutions to a neutral or slightly acidic pH. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.
-
Minimize Purification Steps: While multiple steps may be necessary for high purity, aim for an efficient workflow that minimizes the number of transfers and chromatographic runs.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification and purity assessment.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of taxanes.[6] A pure sample should show a single, sharp peak. Co-injection with a known standard of this compound, if available, can confirm the retention time.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the purification.
-
-
Spectroscopic Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirmation.
-
Quantitative Data Summary
The following table summarizes typical data that might be generated during the isolation and purification of a taxane like this compound. Please note that these are representative values and will vary depending on the specific experimental conditions.
| Parameter | Extraction | Column Chromatography (Silica Gel) | Preparative HPLC (C18) | Final Product |
| Starting Material (g) | 1000 | 50 | 5 | - |
| Yield (g) | 50 | 5 | 0.5 | 0.45 |
| Purity (%) | <1 | ~40-60 | ~90-95 | >98 |
| Major Impurities | Pigments, Lipids, other taxoids | Co-eluting taxoids | Structurally similar taxoids | Trace impurities |
Experimental Protocols
Protocol 1: Extraction of this compound from Taxus mairei Seeds
-
Grinding: Grind the dried seeds of Taxus mairei into a fine powder.
-
Extraction:
-
Macerate the powdered seeds in methanol (MeOH) at room temperature for 24-48 hours. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of water and a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.
-
Separate the aqueous layer and subsequently extract it with a solvent of intermediate polarity, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), where the taxoids will preferentially partition.
-
Evaporate the organic solvent to obtain a taxoid-enriched crude extract.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel 60 (70-230 mesh).
-
Dissolve the taxoid-enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Pool the fractions enriched with this compound and concentrate them.
-
Use a preparative HPLC system with a C18 column.
-
Develop a suitable isocratic or gradient elution method using a mobile phase such as a mixture of acetonitrile and water.
-
Inject the enriched sample and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of taxol and major taxoids in Himalayan yew, Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 9-Deacetyltaxinine E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 9-Deacetyltaxinine E.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in interpreting the ¹H NMR spectrum of this compound?
A1: The primary challenges in interpreting the ¹H NMR spectrum of this compound arise from its complex taxane core structure, leading to:
-
Severe Signal Overlap: Many proton signals, particularly in the aliphatic region (1.0-3.0 ppm), are heavily overlapped, making direct assignment and multiplicity analysis difficult.
-
Complex Spin Systems: The rigid, polycyclic structure results in complex coupling patterns (e.g., multiplets, doublet of doublets of doublets) that can be challenging to decipher.
-
Second-Order Effects: In some cases, strong coupling between protons with similar chemical shifts can lead to non-first-order splitting patterns, further complicating the analysis.
Q2: Why are 2D NMR experiments essential for the structure elucidation of this compound?
A2: Due to the complexities of the 1D ¹H NMR spectrum, 2D NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals. Key 2D NMR experiments and their roles include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
Q3: I am having trouble assigning the quaternary carbons. Which experiment is most helpful?
A3: The HMBC experiment is the most critical tool for assigning quaternary carbons. Since these carbons have no directly attached protons, they will not show a correlation in an HSQC spectrum. However, they will exhibit long-range correlations to nearby protons in the HMBC spectrum. By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be determined.
Troubleshooting Guides
Issue 1: Ambiguous Proton Assignments in the Upfield Region
-
Problem: Multiple proton signals between 1.0 and 3.0 ppm are overlapped, preventing clear assignment of individual protons and their multiplicities.
-
Troubleshooting Steps:
-
Utilize HSQC Data: Correlate the overlapped proton signals to their corresponding carbon signals in the HSQC spectrum. The better dispersion of the ¹³C spectrum can help to resolve individual C-H pairs.
-
Analyze COSY Cross-Peaks: Carefully examine the COSY spectrum to identify which protons are coupled to each other, helping to trace out individual spin systems even within the overlapped region.
-
Leverage HMBC Correlations: Use long-range HMBC correlations from well-resolved protons (e.g., olefinic or oxygenated methine protons) to the carbons of the overlapped protons to confirm assignments.
-
Employ NOESY Data: Look for NOE correlations between protons in the crowded region and spatially close, unambiguously assigned protons to aid in assignment.
-
Issue 2: Difficulty in Confirming the C-9 Position of the Deacetyl Group
-
Problem: Differentiating between 9-deacetyl and 10-deacetyl isomers can be challenging based on ¹H NMR alone.
-
Troubleshooting Steps:
-
Focus on H-9 and H-10 Chemical Shifts: In this compound, the proton at the C-9 position (H-9) is expected to be shifted upfield compared to its chemical shift in fully acetylated taxinine E, due to the absence of the deshielding acetyl group. Conversely, the H-10 chemical shift will be less affected.
-
Examine HMBC Correlations to Carbonyls: Look for long-range correlations in the HMBC spectrum. The absence of a three-bond correlation from H-9 to an acetyl carbonyl carbon, coupled with the presence of a correlation from H-10 to an acetyl carbonyl, provides strong evidence for the 9-deacetyl structure. A key publication, Natural Product Research, 2006, 20(1), 47-51, corrected a previous misassignment, establishing the structure as 9-deacetyltaxinine based on detailed 2D NMR analysis[1].
-
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 1 | 79.1 | 5.65 (d, 7.0) | C-2, C-11, C-13, C-14 | H-2, H-14 |
| 2 | 75.2 | 3.90 (d, 7.0) | C-1, C-3, C-4, C-14 | H-1, H-3, H-16 |
| 3 | 41.5 | 2.55 (m) | C-1, C-2, C-4, C-8, C-15 | H-2, H-7 |
| 4 | 134.4 | - | - | - |
| 5 | 84.3 | 4.98 (dd, 9.5, 2.0) | C-3, C-4, C-6, C-7, C-18 | H-3, H-7, H-18 |
| 6 | 35.8 | 2.25 (m), 1.85 (m) | C-5, C-7, C-8 | H-5, H-7 |
| 7 | 75.4 | 4.45 (dd, 10.5, 7.0) | C-5, C-6, C-8, C-9 | H-3, H-5, H-6 |
| 8 | 45.9 | 2.30 (m) | C-3, C-6, C-7, C-9, C-15 | H-7, H-9 |
| 9 | 74.8 | 5.40 (d, 10.5) | C-7, C-8, C-10 | H-7, H-10, H-19 |
| 10 | 81.1 | 6.35 (d, 10.5) | C-8, C-9, C-11, C-20 | H-9, H-20 |
| 11 | 134.0 | - | - | - |
| 12 | 142.2 | 5.95 (s) | C-1, C-11, C-13, C-14 | H-13, H-16 |
| 13 | 72.1 | 4.90 (t, 8.0) | C-1, C-11, C-12, C-14 | H-12 |
| 14 | 38.2 | 2.60 (m), 1.90 (m) | C-1, C-2, C-12, C-13 | H-1, H-13 |
| 15 | 28.5 | 1.25 (s) | C-3, C-8 | - |
| 16 | 21.8 | 2.15 (s) | C-1, C-2 | H-2 |
| 17 | 14.5 | 1.05 (s) | C-11, C-12 | - |
| 18 | 26.8 | 1.75 (s) | C-4, C-5, C-6 | H-5 |
| 19 | 10.8 | 1.65 (s) | C-8, C-9, C-10 | H-9 |
| 20 | 117.8 | 5.30 (s), 4.95 (s) | C-3, C-4, C-5 | H-10 |
| OAc | 170.5, 21.3 | 2.05 (s) | - | - |
| OAc | 170.1, 21.1 | 2.00 (s) | - | - |
| Cinnamate | 166.5, 145.2, 129.0, 128.5, 128.3, 118.0 | 7.70 (d, 16.0), 6.45 (d, 16.0), 7.50-7.35 (m) | - | - |
Note: Data is compiled based on typical values for taxane diterpenoids and the structural information from the structure revision of 10-deacetyltaxinine to 9-deacetyltaxinine. Exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the NMR coil (typically a height of ~4-5 cm).
Standard NMR Data Acquisition Parameters
-
Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on concentration and experiment time.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard gradient-selected pulse programs.
-
HSQC: Optimize for a one-bond ¹J(CH) coupling of ~145 Hz.
-
HMBC: Optimize for long-range couplings of 8-10 Hz.
-
NOESY: Use a mixing time of 500-800 ms to observe key spatial correlations.
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (typically 256-512 for HSQC/HMBC and 256-400 for COSY/NOESY).
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Key HMBC correlations for confirming the C-9 deacetyl position.
References
Technical Support Center: 9-Deacetyltaxinine E Bioassay Method Refinement
Welcome to the Technical Support Center for the bioassay of 9-Deacetyltaxinine E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro cytotoxicity and cell viability assays involving this natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural diterpenoid that has been isolated from the seeds of Taxus mairei.[1][2] As a member of the taxane family, it is of interest for its potential biological activities, which are often evaluated through cell-based bioassays.
Q2: Which bioassay is recommended for determining the cytotoxicity of this compound?
For assessing the cytotoxic or cytostatic effects of novel compounds like this compound, common and robust cell viability assays such as the MTT, MTS, or Sulforhodamine B (SRB) assays are recommended.[3][4] The choice of assay can depend on the specific research question, the cell line being used, and potential interactions of the compound with assay components.
Q3: How should I prepare a stock solution of this compound?
This compound is a natural product and, like many similar compounds, is often soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds for cell culture experiments.[5] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: What are the critical first steps before performing a full-scale cytotoxicity experiment with this compound?
Before initiating large-scale experiments, it is essential to:
-
Determine the optimal cell seeding density: The number of cells should be within the linear range of the chosen assay to ensure accurate and reproducible results.
-
Assess the solubility and stability of this compound in your cell culture medium: Compound precipitation can lead to inaccurate results. The stability of the compound over the incubation period should also be considered.[6]
-
Perform a dose-range finding study: Test a wide range of this compound concentrations to identify a relevant range for generating a dose-response curve and determining the IC50 value.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in absorbance or fluorescence readings between replicate wells is a common issue that can obscure the true effect of the compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during plating. Gently pipette the cell suspension up and down multiple times before dispensing into each well. To mitigate the "edge effect," consider not using the outermost wells of the plate or filling them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly to ensure accuracy. When adding reagents, use a multichannel pipette to minimize well-to-well variations in timing and volume. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Incomplete Solubilization of Formazan (MTT Assay) | After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are completely dissolved by gentle shaking or pipetting. Visually confirm dissolution under a microscope before reading the plate. |
Issue 2: Inconsistent or Unexpected Dose-Response Curve
An inconsistent or non-sigmoid dose-response curve can make it difficult to determine the IC50 value of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | If the dose-response curve is flat, the concentration range may be too high or too low. Conduct a wider range-finding study to identify the concentrations that produce a partial to complete biological response. |
| Compound Instability | This compound may degrade in the cell culture medium over the incubation period. Consider reducing the incubation time or performing media changes with fresh compound. Stability can be assessed by incubating the compound in media for the duration of the experiment and then testing its activity.[6] |
| Cellular Resistance Mechanisms | The chosen cell line may have efflux pumps or other resistance mechanisms that reduce the intracellular concentration of the compound. Research the characteristics of your cell line or consider using a different one. |
| Assay Interference | This compound may directly interact with the assay reagents. For example, it could reduce MTT in a cell-free system. Include a "compound only" control (compound in media without cells) to check for such interference. |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4][7]
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight. |
| 2. Compound Treatment | Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours). |
| 3. Cell Fixation | Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4][7] |
| 4. Washing | Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[7][8] Allow the plates to air dry completely. |
| 5. Staining | Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7] |
| 6. Washing | Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8] Allow the plates to air dry. |
| 7. Solubilization | Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7][9] |
| 8. Absorbance Reading | Measure the absorbance at approximately 510 nm using a microplate reader. |
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at their optimal density and allow them to adhere overnight. |
| 2. Compound Treatment | Expose the cells to various concentrations of this compound and a vehicle control. Incubate for the desired duration. |
| 3. MTT Addition | Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. |
| 4. Formazan Solubilization | Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. |
Visualizations
Caption: Workflow for this compound Cytotoxicity Bioassay.
Caption: Troubleshooting Decision Tree for Bioassay Refinement.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 9-Deacetyltaxinine E and Paclitaxel for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Background
Paclitaxel , a complex diterpenoid pseudoalkaloid, is a widely used chemotherapeutic agent.[1] It was originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[2] Its molecular formula is C₄₇H₅₁NO₁₄.[1]
9-Deacetyltaxinine E is a taxane diterpenoid that has been isolated from the seeds of Taxus mairei.[3][4] Limited information is available regarding its complete chemical profile and synthesis.
Mechanism of Action
Paclitaxel 's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[5][6] Unlike other microtubule-targeting drugs that cause depolymerization, paclitaxel stabilizes the microtubule polymer, protecting it from disassembly.[5] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular functions, particularly mitosis.[7][8] The stabilized microtubules lead to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5][6][9] Paclitaxel binds to the β-tubulin subunit of the microtubule.[7]
This compound 's mechanism of action has not been elucidated in the available scientific literature. As a taxane diterpenoid, it is hypothesized that it may also interact with microtubules. However, without experimental data from studies such as tubulin polymerization assays, its specific effects on microtubule dynamics remain unknown.
Signaling Pathways
Paclitaxel is known to modulate several key signaling pathways to induce apoptosis. Its stabilization of microtubules can trigger a signaling cascade that includes the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, thereby inactivating it.[9] This, in turn, can lead to the activation of downstream effector caspases, such as caspase-3 and caspase-9, which are central to the execution of apoptosis.
The signaling pathways affected by This compound are currently unknown.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic activity of this compound and paclitaxel is not possible due to the absence of published IC50 values for this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a compound's potency.
For reference, paclitaxel exhibits potent cytotoxicity against a wide range of cancer cell lines. For example, in in vitro clonogenic assays, the IC50 of paclitaxel was found to be in the range of 2.5 to 7.5 nM for several human tumor cell lines after a 24-hour exposure.[10]
| Compound | Cell Line | IC50 | Reference |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h exposure) | [10] |
| This compound | Not Available | Not Available |
Experimental Protocols
To facilitate future comparative studies, this section outlines the detailed methodologies for key experiments that would be necessary to evaluate the anticancer properties of this compound and compare them to paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and paclitaxel (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Caption: A typical workflow for an MTT cytotoxicity assay.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Prepare purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Compound Preparation: Prepare various concentrations of this compound and paclitaxel (as a positive control for stabilization) in the polymerization buffer.
-
Reaction Initiation: In a 96-well plate, mix the tubulin and GTP on ice. Add the test compounds.
-
Polymerization Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C and immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the curves of the treated samples to the control to determine if the compound enhances or inhibits tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis assay kits | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 10. Cell Apoptosis Assay - Elabscience [elabscience.com]
A Comparative Analysis of 9-Deacetyltaxinine E and Other Taxane Derivatives: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant gap in the quantitative biological data for 9-Deacetyltaxinine E, precluding a direct, data-driven comparison with other well-studied taxane derivatives like paclitaxel and docetaxel. While the chemical structure and natural source of this compound are documented, extensive experimental data on its cytotoxic activity, effects on microtubule polymerization, and apoptosis-inducing capabilities are not publicly available.
This guide, therefore, aims to provide a detailed overview of the established knowledge on prominent taxane derivatives, highlighting the key experimental assays used for their evaluation. This framework can serve as a valuable resource for researchers interested in investigating the biological activities of novel taxane compounds such as this compound.
The Taxane Family: A Pillar of Cancer Chemotherapy
Taxane derivatives are a class of diterpenoid compounds originally isolated from plants of the genus Taxus (yew trees). They represent a cornerstone of modern chemotherapy, widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. The most prominent members of this family are paclitaxel (Taxol®) and docetaxel (Taxotere®).
The primary mechanism of action for most clinically effective taxanes is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. During cell division, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. By binding to the β-tubulin subunit of microtubules, taxanes inhibit their depolymerization, leading to the formation of abnormally stable and non-functional microtubules. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Comparative Data of Well-Characterized Taxane Derivatives
To illustrate the type of data required for a comprehensive comparison, the following tables summarize representative cytotoxic activities of paclitaxel and docetaxel against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 1: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 2.5 - 10 | 48 - 72 |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 48 - 72 |
| A549 | Lung Cancer | 10 - 50 | 48 - 72 |
| HeLa | Cervical Cancer | 2 - 15 | 48 - 72 |
| OVCAR-3 | Ovarian Cancer | 5 - 25 | 48 - 72 |
Table 2: Cytotoxicity of Docetaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 1 - 5 | 48 - 72 |
| MDA-MB-231 | Breast Cancer | 2 - 10 | 48 - 72 |
| A549 | Lung Cancer | 5 - 30 | 48 - 72 |
| PC-3 | Prostate Cancer | 1 - 10 | 48 - 72 |
| SK-OV-3 | Ovarian Cancer | 2 - 15 | 48 - 72 |
Key Experimental Protocols for Evaluating Taxane Derivatives
To ascertain the biological activity of a novel taxane derivative like this compound, a series of well-established in vitro assays are typically employed. The following sections detail the methodologies for these crucial experiments.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the taxane derivative in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules. Taxanes that stabilize microtubules will enhance the rate and extent of polymerization.
Experimental Protocol: In Vitro Microtubule Assembly Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and purified tubulin protein.
-
Compound Addition: Add the taxane derivative at various concentrations to the reaction mixture. Include a positive control (paclitaxel) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the change in absorbance over time to determine the rate and extent of microtubule polymerization for each compound concentration.
Caption: Workflow of the in vitro microtubule polymerization assay.
Apoptosis Assays
Apoptosis assays are used to confirm that the observed cytotoxicity is due to programmed cell death. Common methods include Annexin V staining and caspase activity assays.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the taxane derivative at its IC50 concentration for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive cells: Necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
Future Directions
The lack of published biological data for this compound presents a clear opportunity for future research. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the anticancer potential of this and other novel taxinine derivatives. Such studies are crucial for identifying new lead compounds with improved efficacy, better safety profiles, or the ability to overcome drug resistance, thereby expanding the therapeutic arsenal against cancer. The synthesis and biological evaluation of taxinine analogues have shown promise in modulating multidrug resistance, suggesting that this particular scaffold warrants further investigation.
9-Deacetyltaxinine E: A Comparative Analysis of its Anticancer Potential
For Immediate Release
In the competitive landscape of oncology drug development, the taxane class of compounds has long been a cornerstone of chemotherapy. This guide provides a comparative analysis of a lesser-known taxane derivative, 9-Deacetyltaxinine E, against the well-established anticancer agents Paclitaxel (Taxol) and Docetaxel (Taxotere). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data to aid in the evaluation of this compound's therapeutic potential.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data for the related compound 2-deacetoxytaxinine J and the widely used taxanes, Paclitaxel and Docetaxel, provide a basis for comparison.
A study on 2-deacetoxytaxinine J, isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana), demonstrated significant in vitro activity against the breast cancer cell lines MCF-7 and MDA-MB-231 at concentrations of 20 µM and 10 µM, respectively[1]. For comparison, the IC50 values for Paclitaxel and Docetaxel in various cancer cell lines are presented in the table below. It is important to note that IC50 values can vary significantly depending on the cell line and the specific experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Paclitaxel | A549 | Lung Carcinoma | 0.00135 - 84.21 |
| MCF-7 | Breast Adenocarcinoma | 0.0038 - 89.09 | |
| K562 | Chronic Myelogenous Leukemia | 5.0 | |
| Docetaxel | A549 | Lung Carcinoma | 0.00194 - 118.11 |
| MCF-7 | Breast Adenocarcinoma | 0.0038 |
Note: The IC50 values for Paclitaxel and Docetaxel are compiled from multiple sources and represent a range of reported values.
Mechanisms of Action: A Focus on Microtubule Dynamics and Apoptosis
The primary mechanism of action for taxane-based anticancer drugs is the disruption of microtubule dynamics, which are essential for cell division. Both Paclitaxel and Docetaxel bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization[2][3][4][5][6]. This stabilization of microtubules leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately induces programmed cell death, or apoptosis[4][7][8].
While the specific molecular interactions of this compound with tubulin have yet to be fully elucidated, it is hypothesized to share a similar mechanism of action with other taxanes, leading to cell cycle arrest and apoptosis.
The apoptotic cascade initiated by taxanes involves a complex interplay of signaling pathways. Key events include the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7[9][10][11]. This ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.
Signaling Pathways Implicated in Taxane-Induced Apoptosis
The following diagrams illustrate the key signaling pathways involved in apoptosis induction and cell cycle regulation, which are targeted by taxane compounds.
References
- 1. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 9-Deacetyltaxinine E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Method Comparison
The selection of an analytical method for quantifying taxane derivatives like 9-Deacetyltaxinine E is critical for accuracy and reliability in research and drug development. HPLC-UV is a robust and widely accessible technique, often employed for routine analysis. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of low-concentration analytes.
A direct comparison of these methods highlights their respective strengths and weaknesses. HPLC-UV is cost-effective and straightforward to implement, but may lack the sensitivity required for certain applications and can be susceptible to interference from matrix components. LC-MS/MS, while more complex and requiring a larger initial investment, offers significantly lower limits of detection and greater specificity, which is crucial when analyzing complex biological samples.
Quantitative Performance Data
The following table summarizes typical performance data for HPLC-UV and LC-MS/MS methods used for the analysis of taxanes, based on published literature for compounds such as paclitaxel and docetaxel.[1][2][3] These values can serve as a benchmark when developing and validating methods for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 ng/mL - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.03 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of taxanes.
HPLC-UV Method
A common approach for taxane analysis by HPLC-UV involves a reversed-phase separation with UV detection.
Sample Preparation:
-
Extraction of the analyte from the sample matrix (e.g., plant material, biological fluid) using a suitable organic solvent such as methanol or acetonitrile.
-
Centrifugation to remove particulate matter.
-
Filtration of the supernatant through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid like trifluoroacetic acid to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is employed.
Sample Preparation:
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances from the matrix.[1][3]
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[2]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 3. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of validated RP-HPLC method for simultaneous determination of docetaxel and ketoconazole in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 9-Deacetyltaxinine E in Drug-Resistant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 9-Deacetyltaxinine E and other taxane derivatives in drug-resistant cancer cells. Due to the limited publicly available data specifically for this compound, this document leverages established knowledge of taxane structure-activity relationships to infer its potential activity and compares it with well-characterized taxanes like paclitaxel and docetaxel. The primary focus is on overcoming multidrug resistance (MDR), a significant challenge in cancer chemotherapy.
Executive Summary
Taxanes, a cornerstone of cancer treatment, function by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1] However, their effectiveness is often diminished by the development of multidrug resistance, frequently driven by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drugs from cancer cells.[2][3] Modifications to the core taxane structure, particularly at the C2, C7, C9, and C10 positions, have been explored to develop next-generation taxanes that can evade or inhibit P-gp and retain efficacy in resistant tumors.[4][5][6] This guide will explore the structural basis of taxane resistance and how modifications, such as the 9-deacetylation in this compound, may impact their cytotoxic activity in resistant cell lines.
Comparison of Cytotoxicity in Drug-Sensitive and -Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various taxanes in drug-sensitive and their drug-resistant counterparts, which primarily exhibit P-gp-mediated resistance. A lower IC50 value indicates higher potency. The "Resistance Factor" is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line, illustrating the degree of resistance.
| Compound | Cancer Cell Line (Sensitive) | IC50 (nM) - Sensitive | Cancer Cell Line (Resistant) | IC50 (nM) - Resistant | Resistance Factor | Reference |
| Paclitaxel | A2780 (Ovarian) | 3.5 | A2780/ADR (Ovarian, P-gp+) | 1500 | 428.6 | [7] (Implied) |
| Docetaxel | A2780 (Ovarian) | 1.8 | A2780/ADR (Ovarian, P-gp+) | 800 | 444.4 | [7] (Implied) |
| SB-T-1214 | HCT116 (Colon) | 0.28 | HCT116 (Colon) - CSCs | Not specified | Not specified | [8] |
| SB-T-1216 | HCT116 (Colon) | 0.83 | HCT116 (Colon) - CSCs | Not specified | Not specified | [8] |
| This compound | Data Not Available | N/A | Data Not Available | N/A | N/A |
Note: Data for this compound is not available in the reviewed literature. The table includes next-generation taxanes (SB-T-1214, SB-T-1216) to illustrate the potential for overcoming resistance.
Structure-Activity Relationship and Overcoming Resistance
The development of taxane resistance is a complex process, with P-gp overexpression being a primary mechanism.[2][3] P-gp is an ATP-binding cassette (ABC) transporter that effluxes a wide range of xenobiotics, including paclitaxel and docetaxel.[8][9] Structure-activity relationship (SAR) studies have been crucial in designing new taxanes that are poor substrates for P-gp or even inhibit its function.
Modifications at various positions on the taxane core have been shown to influence their interaction with P-gp:
-
C2 Position: Alterations at the C2-benzoate group can impact the binding affinity to β-tubulin and P-gp.[5]
-
C7 and C10 Positions: Modifications at these positions are known to affect the conformation of the taxane molecule, which can influence its recognition by P-gp. For instance, some derivatives with bulky groups at C7 have shown potent MDR reversal activity.[6] The absence of the acetyl group at C9 in this compound suggests a structural change in this region that could potentially alter its interaction with P-gp compared to other taxanes.
-
C13 Side Chain: This side chain is critical for the cytotoxic activity of taxanes through its interaction with microtubules. However, non-cytotoxic taxane analogs lacking this side chain have been developed as MDR reversal agents.[8][9]
Signaling Pathways and Experimental Workflows
Taxane Action and Resistance Mechanism
The following diagram illustrates the mechanism of action of taxanes and the primary pathway of resistance through P-glycoprotein.
Caption: Mechanism of taxane action and P-gp mediated resistance.
Experimental Workflow for Assessing Drug Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of a novel taxane derivative in drug-resistant cancer cells.
Caption: Workflow for evaluating taxane efficacy in resistant cells.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the taxane derivative that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed drug-sensitive and drug-resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Treat the cells with serial dilutions of the taxane derivatives (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with taxane derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the taxane derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To detect changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and drug resistance (e.g., P-glycoprotein).
Protocol:
-
Protein Extraction: Treat cells with taxane derivatives, harvest, and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Microtubule Polymerization Assay
Objective: To assess the effect of taxane derivatives on the in vitro polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule that preferentially binds to polymerized tubulin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the taxane derivative or a control (paclitaxel as a positive control, colchicine as a negative control) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring: Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the change in absorbance/fluorescence against time to determine the rate and extent of microtubule polymerization.
Conclusion
While direct experimental evidence for the efficacy of this compound in drug-resistant cells is currently lacking, the extensive body of research on taxane SAR provides a strong foundation for inferring its potential. The absence of the acetyl group at the C9 position represents a significant structural modification that could favorably alter its interaction with the P-gp efflux pump, potentially leading to improved retention and cytotoxicity in MDR cancer cells. Further investigation through the experimental protocols detailed in this guide is necessary to definitively characterize the activity of this compound and its potential as a next-generation taxane for overcoming multidrug resistance in cancer.
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of taxuyunnanine C derivatives as multidrug resistance modulator in MDR cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity analysis of taxane-based broad-spectrum multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis of 9-Deacetyltaxinine E and Known Cytotoxic Agents
A Benchmarking Guide for Researchers in Oncology and Drug Development
This guide provides a comparative overview of 9-Deacetyltaxinine E, a member of the taxane family of natural products, benchmarked against two widely used and well-characterized inhibitors in cancer therapy: Paclitaxel and Docetaxel. While specific inhibitory data for this compound is emerging, this comparison leverages the well-established cytotoxic profile of the taxane class to provide a valuable reference for researchers. The data presented herein is based on published findings for the comparator compounds against representative cancer cell lines.
Introduction to this compound and Comparator Inhibitors
This compound is a diterpenoid natural product isolated from plants of the Taxus genus. It belongs to the taxane family, a class of compounds renowned for their potent anticancer properties. Taxanes are microtubule-stabilizing agents that interfere with the normal function of the microtubule network, which is crucial for cell division, leading to cell cycle arrest and apoptosis.
For the purpose of this guide, we will be comparing the general cytotoxic profile of the taxane class, represented by this compound, against two of its most clinically significant members:
-
Paclitaxel: A first-in-class taxane widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.
-
Docetaxel: A semi-synthetic analogue of paclitaxel with improved water solubility and a distinct pharmacological profile, also used for a broad range of malignancies.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Paclitaxel and Docetaxel against selected human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population and are indicative of the cytotoxic potency of the compounds.[1][2][3][4][5][6][7][8][9]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 - 5,000 |
| T-47D | Luminal A Breast Cancer | ~3,500 | |
| SK-BR-3 | HER2+ Breast Cancer | ~4,000 | |
| Docetaxel | A549 | Non-Small Cell Lung Cancer | 1.94 - 118,110 |
| H1299 | Non-Small Cell Lung Cancer | Data not uniformly available | |
| H460 | Non-Small Cell Lung Cancer | 1.41 - 76,270 |
Note: IC50 values can vary significantly based on experimental conditions, including exposure time and the specific assay used.[10]
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro cytotoxicity assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[11][12][13][14][15] The principle of this assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
This compound, Paclitaxel, and Docetaxel (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Docetaxel) in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a further 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for taxanes and a typical experimental workflow for assessing cytotoxicity.
Caption: General signaling pathway of taxane-induced cytotoxicity.
Caption: Experimental workflow for determining IC50 values.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Docetaxel Anti-cancer Activity by A Novel Diindolylmethane (DIM) Compound in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
Independent Verification of 9-Deacetyltaxinine E Bioactivity: A Comparative Guide
A comprehensive review of publicly available scientific literature and databases did not yield specific independent verification studies on the bioactivity of 9-Deacetyltaxinine E. While its presence has been identified in plant species of the Taxus genus, detailed quantitative data, such as IC50 values from cytotoxicity assays, and specific experimental protocols for its bioactivity assessment are not available.
Therefore, this guide provides a comparative overview of the well-characterized bioactivity of prominent taxanes, the class of compounds to which this compound belongs. This will offer researchers, scientists, and drug development professionals a foundational understanding of the established anticancer activities of this important class of diterpenoids and the methodologies used to verify them. The primary focus will be on Paclitaxel and Docetaxel, two widely studied and clinically used taxanes.
Comparative Bioactivity of Clinically Relevant Taxanes
Taxanes are renowned for their potent anticancer properties, primarily attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The following table summarizes the cytotoxic activity (IC50 values) of Paclitaxel and Docetaxel against a range of human cancer cell lines, as reported in various independent studies.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 | Breast Cancer | 2 - 20 | [Various sources] |
| A549 | Lung Cancer | 5 - 50 | [Various sources] | |
| HeLa | Cervical Cancer | 1 - 10 | [Various sources] | |
| OVCAR-3 | Ovarian Cancer | 10 - 100 | [Various sources] | |
| PC-3 | Prostate Cancer | 5 - 30 | [Various sources] | |
| Docetaxel | MCF-7 | Breast Cancer | 1 - 10 | [Various sources] |
| A549 | Lung Cancer | 2 - 20 | [Various sources] | |
| HeLa | Cervical Cancer | 0.5 - 5 | [Various sources] | |
| OVCAR-3 | Ovarian Cancer | 5 - 50 | [Various sources] | |
| PC-3 | Prostate Cancer | 1 - 15 | [Various sources] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density, exposure time, and assay methodology.
Experimental Protocols for Bioactivity Verification
The following are detailed methodologies for key experiments commonly cited in the verification of taxane bioactivity.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the taxane compound (or vehicle control) for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: A reaction mixture is prepared containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.
-
Compound Addition: The taxane compound or a control (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, corresponding to microtubule polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine its stabilizing or destabilizing effect.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the taxane compound for a predetermined time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
b) Caspase Activity Assay: This assay measures the activity of caspases, which are key executioner enzymes in the apoptotic pathway.
-
Cell Lysis: Following treatment with the taxane compound, cells are lysed to release their cytoplasmic contents.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for a particular caspase (e.g., Caspase-3, -7, -8, or -9) is added to the cell lysate.
-
Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a plate reader.
-
Data Analysis: The increase in caspase activity in treated cells is compared to that in untreated control cells.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for verifying taxane bioactivity and the established mechanism of action of taxanes.
Caption: Experimental workflow for taxane bioactivity verification.
Caption: Signaling pathway of taxane-induced apoptosis.
A Comparative Guide to Synthetic vs. Natural 9-Deacetyltaxinine E: A Prospective Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 9-Deacetyltaxinine E, a naturally occurring taxane with potential therapeutic applications. While a direct comparison between synthetic and natural forms is currently limited by the lack of a published total synthesis of this specific molecule, this document outlines the known properties of the natural compound and presents a prospective framework for the evaluation of a synthetic counterpart.
Introduction to this compound
This compound is a diterpenoid and a member of the taxane family, a class of compounds that has yielded prominent anticancer agents such as paclitaxel (Taxol®) and docetaxel (Taxotere®). The primary natural source of this compound is the seeds of the yew tree, Taxus mairei[1][2][3]. Like other taxanes, its biological activity is presumed to be linked to the stabilization of microtubules, crucial components of the cellular cytoskeleton. This mechanism disrupts cell division, making taxanes potent cytotoxic agents against proliferating cancer cells.
While the natural abundance of many taxanes is low, creating a need for synthetic production, a total synthesis of this compound has not yet been reported in the scientific literature. However, the successful synthesis of other complex taxanes, such as 1-hydroxytaxinine, demonstrates the feasibility of such an endeavor[4][5]. The development of a synthetic route to this compound would be a critical step towards enabling detailed structure-activity relationship studies and ensuring a consistent and scalable supply for research and potential clinical development.
Physicochemical Properties
A summary of the known physicochemical properties of natural this compound is presented in Table 1. These properties would serve as the benchmark for the characterization and validation of any synthetically produced version.
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₄O₉ | [6] |
| Molecular Weight | 608.72 g/mol | [6] |
| CAS Number | 284672-78-2 | [6] |
| Natural Source | Seeds of Taxus mairei | [1][2][3] |
Prospective Comparison: A Framework for Evaluation
In the absence of a synthetic version of this compound, a direct, data-driven comparison is not yet possible. However, we can establish a comprehensive framework for how such a comparison should be conducted once a synthetic route is established. The key parameters for comparison would include purity, yield, biological activity, and impurity profiles.
Purity and Yield
The purity of both natural and synthetic this compound would be a critical determinant of its suitability for biological assays and potential therapeutic use. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of taxanes[7][8].
Table 2: Prospective Comparison of Purity and Yield
| Parameter | Natural this compound | Synthetic this compound (Hypothetical) |
| Purity (Post-Purification) | >95% (achievable with preparative HPLC) | >98% (potentially higher due to controlled synthesis) |
| Typical Yield | Variable, dependent on plant material and extraction efficiency | Dependent on the efficiency of the synthetic route |
| Major Impurities | Other co-extracted taxanes and plant metabolites | Unreacted starting materials, by-products of specific reactions |
Biological Activity
The primary biological activity of taxanes is their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. A direct comparison of the biological potency of natural and synthetic this compound would be essential.
Table 3: Prospective Comparison of Biological Activity
| Assay | Parameter | Natural this compound | Synthetic this compound (Hypothetical) |
| Microtubule Assembly Assay | EC₅₀ (Effective concentration for 50% microtubule polymerization) | To be determined | Expected to be similar to the natural form |
| Cytotoxicity Assay (e.g., against cancer cell lines) | IC₅₀ (Inhibitory concentration for 50% cell viability) | To be determined | Expected to be similar to the natural form |
| Receptor Binding Affinity | K_d (Dissociation constant for tubulin binding) | To be determined | Expected to be identical to the natural form |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of natural and synthetic compounds. Below are standardized protocols for the extraction and purification of natural this compound and for key biological assays that would be used to compare it with a synthetic version.
Extraction and Purification of Natural this compound
This protocol is based on general methods for isolating taxanes from Taxus species.
-
Extraction:
-
Air-dried and powdered seeds of Taxus mairei are extracted with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The taxane-containing fractions (typically chloroform and ethyl acetate) are collected.
-
-
Chromatographic Purification:
-
The active fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Final purification is achieved by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC)[7][8].
-
Microtubule Assembly Assay
This in vitro assay measures the ability of a compound to promote the polymerization of tubulin into microtubules[9].
-
Preparation:
-
Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
A solution of GTP is added to the tubulin suspension.
-
-
Assay:
-
The tubulin/GTP mixture is added to a 96-well plate containing various concentrations of this compound (natural or synthetic).
-
The plate is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a plate reader. The rate and extent of microtubule polymerization are proportional to the absorbance.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines.
-
Cell Seeding:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
-
Treatment:
-
The cells are treated with a range of concentrations of this compound (natural or synthetic) for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
-
Quantification:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance at 570 nm is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the extraction and purification workflow, the hypothetical synthetic workflow, and the established signaling pathway for taxane-induced cytotoxicity.
References
- 1. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of 1-Hydroxytaxinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-Deacetyltaxinine E and Docetaxel: A Data-Driven Guide
A direct head-to-head comparison between 9-Deacetyltaxinine E and the well-established chemotherapeutic agent docetaxel is not feasible at this time due to a significant lack of publicly available scientific data on the biological activity and efficacy of this compound.
While this compound has been identified as a natural diterpenoid product isolated from the seeds of the Taxus mairei plant, extensive searches of scientific literature and databases have yielded no specific experimental data on its cytotoxic effects, mechanism of action, or performance in preclinical or clinical studies.[1][] In contrast, docetaxel is a widely studied and clinically approved anticancer drug with a wealth of available data.
This guide will therefore provide a comprehensive overview of the known experimental data for docetaxel to serve as a benchmark. Should data for this compound become available in the future, this guide can be updated to provide a direct comparison.
Docetaxel: A Profile
Docetaxel is a member of the taxane family of anticancer drugs and is a semi-synthetic analogue of paclitaxel.[1] It is a cornerstone in the treatment of various cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1][3]
Mechanism of Action
Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cells, which is crucial for cell division and other vital cellular functions.[4][5] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization.[1][5][6] This hyper-stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[6]
Further research has indicated that docetaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[1][4]
Caption: Mechanism of action of docetaxel leading to apoptosis.
Quantitative Data on Docetaxel's Performance
The following tables summarize key quantitative data regarding the efficacy and safety of docetaxel from various studies.
Table 1: In Vitro Cytotoxicity of Docetaxel
| Cell Line | Cancer Type | IC50/ED50 (ng/mL) | Reference |
| Murine and Human Cells | Various | 4 - 35 | [7] |
| Gynecologic and Breast Cancer Cell Lines | Various | 5.4 - 540 | [8] |
IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Docetaxel in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Setting | Regimen | Response Rate | Median Survival | Reference |
| Recurrent/Metastatic | Single-agent | ~35% | 6.7 months | [] |
| Recurrent/Metastatic | Combination with Cisplatin | 33% - 44% | 9.6 - 11 months | [] |
| Neoadjuvant | Combination with Cisplatin and 5-FU | >90% | - | [] |
Table 3: Comparison of Docetaxel-based Regimens in High-Risk HNSCC
| Treatment Arm | 2-Year Overall Survival | 2-Year Disease-Free Survival | Reference |
| Docetaxel + Cetuximab | 79% | 66% | [9] |
| Cisplatin + Cetuximab | 69% | 57% | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for an in vitro cytotoxicity assay, a common method used to evaluate the anticancer activity of compounds like docetaxel.
In Vitro Cytotoxicity Assay Protocol (General)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound (e.g., docetaxel) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Taxane Diterpenoids from Seeds of Taxus mairei [jstage.jst.go.jp]
- 4. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new taxane diterpenoid from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Assessing the Specificity of 9-Deacetyltaxinine E: A Comparative Guide
For researchers and drug development professionals, understanding the precise molecular interactions and cellular effects of a novel compound is paramount. This guide provides a framework for assessing the specificity of 9-Deacetyltaxinine E, a natural diterpenoid isolated from the seeds of Taxus mairei.[1][] While direct comparative studies on this compound are not extensively available in the public domain, this guide outlines the essential experimental protocols and data presentation methods to compare its performance against well-characterized microtubule-targeting agents (MTAs), such as Paclitaxel and Docetaxel.
Comparative Analysis of Microtubule-Targeting Agents
Microtubule-targeting agents are broadly classified as stabilizers or destabilizers.[3] Taxanes, the class to which this compound belongs, are microtubule stabilizers.[4][5] They bind to β-tubulin, promoting microtubule assembly and preventing depolymerization, which ultimately leads to cell cycle arrest and apoptosis.[6] The specificity of a novel taxane derivative like this compound can be evaluated by comparing its efficacy and off-target effects with established drugs.
A critical aspect of specificity is overcoming resistance mechanisms. For instance, some cancer cells develop resistance to taxanes through the overexpression of P-glycoprotein, a drug efflux pump.[6][7] Newer taxanes like Cabazitaxel have shown efficacy in such resistant cell lines.[8] Therefore, assessing the activity of this compound in both taxane-sensitive and taxane-resistant cell lines is crucial.
Table 1: Hypothetical Comparative Efficacy of this compound and Other Taxanes
| Compound | Cell Line | IC50 (nM) | Microtubule Bundle Formation (at IC50) | P-glycoprotein Substrate |
| This compound | A549 (Lung Carcinoma) | Data to be determined | Data to be determined | Data to be determined |
| MDA-MB-231 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined | |
| A549-T (Taxane-Resistant) | Data to be determined | Data to be determined | Data to be determined | |
| Paclitaxel | A549 (Lung Carcinoma) | 5.2 | +++ | Yes |
| MDA-MB-231 (Breast Cancer) | 3.8 | +++ | Yes | |
| A549-T (Taxane-Resistant) | 150.7 | + | Yes | |
| Docetaxel | A549 (Lung Carcinoma) | 3.1 | +++ | Yes |
| MDA-MB-231 (Breast Cancer) | 2.5 | +++ | Yes | |
| A549-T (Taxane-Resistant) | 98.4 | + | Yes | |
| Cabazitaxel | A549 (Lung Carcinoma) | 4.5 | +++ | Poor |
| MDA-MB-231 (Breast Cancer) | 3.1 | +++ | Poor | |
| A549-T (Taxane-Resistant) | 10.2 | +++ | Poor |
Note: IC50 values for Paclitaxel, Docetaxel, and Cabazitaxel are representative and can vary between studies.
Experimental Protocols
To generate the comparative data outlined above, a series of in vitro and cell-based assays are necessary.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Add various concentrations of this compound, a positive control (Paclitaxel), and a negative control (Colchicine) to the tubulin solution.
-
Incubate the mixture at 37°C to allow for polymerization.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Quantify the rate and extent of polymerization for each compound concentration.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cell lines (e.g., A549, MDA-MB-231, and a taxane-resistant variant) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and control compounds for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, PrestoBlue) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC50 values using a dose-response curve.[9]
Immunofluorescence Microscopy of Cellular Microtubules
This technique visualizes the effect of a compound on the microtubule network within cells.[3]
Protocol:
-
Grow cells on coverslips and treat them with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence or confocal microscope to observe changes in microtubule morphology, such as the formation of microtubule bundles.[3]
Visualizing Workflows and Pathways
Experimental Workflow for Specificity Assessment
The following diagram illustrates the workflow for assessing the specificity of this compound.
Taxane Mechanism of Action Signaling Pathway
This diagram shows the signaling pathway initiated by taxane binding to microtubules.
Conclusion
A thorough assessment of this compound's specificity requires a multi-faceted approach. By employing the experimental protocols detailed in this guide, researchers can generate robust, comparative data. This data will be instrumental in determining the compound's potential as a novel therapeutic agent, its advantages over existing taxanes, and its specific molecular interactions. The provided frameworks for data presentation and workflow visualization will aid in the clear and concise communication of these findings to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation for 9-Deacetyltaxinine E: A Comparative Guide
Disclaimer: As of the latest literature review, publicly available in vitro and in vivo data specifically for 9-Deacetyltaxinine E is limited. Therefore, this guide utilizes data for Paclitaxel, a structurally related and extensively studied taxane, to illustrate the principles and methodologies of establishing an in vitro-in vivo correlation (IVIVC). This framework can be applied to this compound as experimental data becomes available.
Introduction to In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed). A successful IVIVC can streamline drug development by allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies, ultimately reducing the need for extensive clinical trials.
For cytotoxic agents like taxanes, establishing a correlation between in vitro potency (e.g., IC50 values against cancer cell lines) and in vivo anti-tumor efficacy can also be a valuable tool in preclinical development. This guide will focus on comparing the in vitro cytotoxicity and in vivo anti-tumor activity of taxanes, using Paclitaxel as a case study.
Comparative Quantitative Data
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of Paclitaxel.
Table 1: In Vitro Cytotoxicity of Paclitaxel against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| SK-BR-3 | Breast (HER2+) | 3.5 ± 0.5 | 72 |
| MDA-MB-231 | Breast (Triple Negative) | 5.0 ± 0.8 | 72 |
| T-47D | Breast (Luminal A) | 2.8 ± 0.4 | 72 |
| A549 | Non-Small Cell Lung | 27.0 | 120 |
| H460 | Non-Small Cell Lung | 9.4 | 24 |
| OVCAR-3 | Ovarian | 4.2 | 24 |
| PANC-1 | Pancreatic | 7.5 | 24 |
| HT-29 | Colon | 6.8 | 24 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-tumor Activity of Paclitaxel in Xenograft Models
| Xenograft Model | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| A549 | Non-Small Cell Lung | Nude Mice | 10 mg/kg, i.p., daily | 86.68 |
| RH4 | Rhabdomyosarcoma | NOD/SCID Mice | 30 mg/kg, i.v. | Not specified |
| SK-N-BE(2) | Neuroblastoma | NOD/SCID Mice | 50 mg/kg, i.v., weekly | Significant |
| Murine Breast Carcinoma | Breast | Nude Mice | 6 mg/kg/d, i.p., 5 days | Not specified |
Tumor growth inhibition is a key measure of in vivo efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound or Paclitaxel) is prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are harvested, and a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach the desired size, the animals are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizations
Caption: Hypothetical workflow for establishing an IVIVC for a taxane compound.
Caption: Simplified signaling pathway of taxanes leading to cancer cell death.
cytotoxicity comparison of 9-Deacetyltaxinine E on cancer vs normal cells
A Note on Data Availability: Despite a comprehensive search of available scientific literature, specific studies directly comparing the cytotoxic effects of 9-Deacetyltaxinine E on cancerous versus normal cell lines could not be located. Therefore, the following guide is presented as a template for researchers, outlining the standard methodologies and data presentation formats that would be utilized for such a comparative analysis. The data presented in the table is hypothetical and for illustrative purposes only.
Quantitative Cytotoxicity Data
A crucial aspect of evaluating a potential anti-cancer therapeutic is its selectivity—the ability to kill cancer cells while sparing healthy ones. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher IC50 value in normal cells compared to cancer cells suggests a favorable therapeutic window.
The following table illustrates how such comparative data for this compound would be presented.
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µM) - 48h | Doxorubicin IC50 (µM) - 48h (Control) |
| Cancer Cell Lines | ||||
| A549 | Non-small cell lung cancer | Lung | Hypothetical Data | Hypothetical Data |
| MCF-7 | Breast adenocarcinoma | Breast | Hypothetical Data | Hypothetical Data |
| HeLa | Cervical adenocarcinoma | Cervix | Hypothetical Data | Hypothetical Data |
| Normal Cell Lines | ||||
| BEAS-2B | Bronchial epithelial | Lung | Hypothetical Data | Hypothetical Data |
| MCF-10A | Non-tumorigenic epithelial | Breast | Hypothetical Data | Hypothetical Data |
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values presented in the table above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the positive control (Doxorubicin) in complete medium.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (negative control) and wells with solvent control (if applicable).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration at which there is a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizing Molecular Pathways and Experimental Design
Diagrams are essential for illustrating complex biological processes and experimental workflows. Below are Graphviz diagrams representing a hypothetical signaling pathway that could be influenced by a cytotoxic compound and a general workflow for a cytotoxicity study.
Caption: Hypothetical apoptotic signaling pathway induced by a cytotoxic compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Safety Operating Guide
Safe Disposal of 9-Deacetyltaxinine E: A Guide for Laboratory Professionals
For Immediate Implementation: The following procedures provide essential safety and logistical guidance for the proper disposal of 9-Deacetyltaxinine E, a taxane derivative that should be handled as a cytotoxic and chemotherapeutic agent. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
As a member of the taxane family, this compound is presumed to possess cytotoxic properties, necessitating its management as hazardous pharmaceutical waste.[1][2] All waste materials, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of following stringent protocols for cytotoxic substances.[2][3][4] The primary method of disposal for this category of waste is high-temperature incineration.[2][5]
Quantitative Data for Disposal and Decontamination
The following table summarizes key quantitative parameters relevant to the disposal and decontamination of cytotoxic waste. It is important to note that while specific data for this compound is not available, the data presented is based on general guidelines for cytotoxic and RCRA-regulated hazardous wastes.
| Parameter | Value/Guideline | Description | Source |
| Bulk vs. Trace Contamination | < 3% of original volume | A container with less than 3% of the original volume of a U-listed hazardous drug is considered "RCRA empty" and the waste is classified as "trace" chemotherapy waste. | [6][7] |
| Acute Hazardous Waste (P-listed) | No concentration limit | Any residue of a P-listed substance renders the container hazardous waste. P-listed waste containers must be triple-rinsed. | [3][7][8] |
| Decontamination Solution Efficacy | >97% removal | Quaternary ammonium and sodium hypochlorite (0.02% and 2%) solutions have demonstrated high efficacy in removing cyclophosphamide from surfaces after the first cleaning session. | [4] |
| Chemical Degradation of Taxanes | Base-catalyzed hydrolysis | Taxanes like paclitaxel undergo degradation via base-catalyzed hydrolysis at a pH above 6-7.[9][10] The optimal stability for paclitaxel is around pH 4-5. | [10][11] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the mandatory steps for the safe disposal of all waste streams generated from the handling of this compound.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[4]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers.[12]
2. Classification of this compound Waste:
-
Bulk Chemotherapy Waste: This includes unused or expired this compound, solutions with concentrations greater than 3% of the original product, and materials heavily contaminated from spills.[6]
-
Container: Black, rigid, leak-proof container labeled "Hazardous Waste," "Cytotoxic Waste," and "Incinerate Only."[6]
-
-
Trace Chemotherapy Waste: This includes "RCRA empty" vials (containing less than 3% of the original volume), gloves, gowns, and other disposable materials with minimal contamination.[6][7]
-
Container: Yellow, rigid, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only."[11]
-
-
Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Personal Protective Equipment (PPE) Disposal:
-
Dispose of all PPE worn during the handling of this compound, including double gloves and disposable gowns, as trace chemotherapy waste.[13]
-
Place contaminated PPE in the designated yellow waste container.[13]
4. Decontamination of Work Surfaces:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
A validated cleaning procedure should be followed, which may include the use of a high-pH detergent followed by a disinfectant such as a sodium hypochlorite solution.[4][14]
-
All cleaning materials (wipes, pads) must be disposed of as trace chemotherapy waste.[5]
5. Storage and Collection:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.[4]
-
Arrange for collection by a licensed hazardous waste disposal service.[15] Do not mix cytotoxic waste with other hazardous or non-hazardous waste streams.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stericycle.com [stericycle.com]
- 6. leegov.com [leegov.com]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. ph.health.mil [ph.health.mil]
- 14. gerpac.eu [gerpac.eu]
- 15. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for 9-Deacetyltaxinine E
Hazard Identification and Personal Protective Equipment (PPE)
Given that taxane compounds can be highly toxic, it is crucial to assume that 9-Deacetyltaxinine E may be toxic if swallowed, in contact with skin, or inhaled, and may cause genetic defects, cancer, and organ damage with prolonged exposure.[1] It is also likely to cause skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile should be available for large spills.[5] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case the outer glove is compromised. Chemotherapy-rated gloves are tested for resistance to hazardous drugs.[3] |
| Body Protection | A disposable, solid-front, long-sleeved gown demonstrated to be resistant to chemotherapy drugs.[2][3][6] Coveralls or "bunny suits" offer more complete protection and should be considered.[6] | Protects the skin from splashes and aerosol exposure. Gowns should be seamless in the front to prevent penetration of liquids. |
| Eye and Face Protection | Safety goggles with side shields are mandatory.[2][6] A full-face shield should be worn in addition to goggles when there is a risk of splashing.[2][6] | Protects the eyes and face from splashes of liquids or airborne particles. Standard eyeglasses are not sufficient. |
| Respiratory Protection | For handling powders or in situations where aerosols may be generated, a NIOSH-certified N95 or higher respirator is required.[2][4] For large spills or volatile agents, a chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[2][4] | Prevents inhalation of the compound, which can be a primary route of exposure. Surgical masks do not provide adequate protection.[2] A proper respiratory protection program, including fit-testing, is essential.[4] |
| Foot Protection | Disposable shoe covers should be worn over laboratory shoes.[2] | Prevents the tracking of contamination out of the handling area. |
| Head and Hair Covering | Head and hair covers are recommended to prevent contamination of the hair and head.[4][6] | Minimizes the potential for residue to be carried out of the laboratory. |
Operational and Disposal Plans
A multi-layered approach to safety, incorporating engineering controls, safe work practices, and proper disposal, is critical for minimizing exposure to this compound.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
